3,5-Difluoro-2-hydroxybenzonitrile
Description
The exact mass of the compound 3,5-Difluoro-2-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Difluoro-2-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYDDDUPBMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631003 | |
| Record name | 3,5-Difluoro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862088-17-3 | |
| Record name | 3,5-Difluoro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 862088-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzonitrile (CAS: 862088-17-3)
Introduction: Strategic Value in Medicinal Chemistry
3,5-Difluoro-2-hydroxybenzonitrile is a highly functionalized aromatic building block of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group for further derivatization, a nitrile moiety that serves as a versatile chemical handle, and two fluorine atoms, makes it a valuable precursor for complex molecular architectures. The strategic placement of fluorine atoms is a widely recognized strategy in drug design to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, characterization methods, and its potential application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
The inherent properties of 3,5-Difluoro-2-hydroxybenzonitrile dictate its handling, reactivity, and analytical characterization. Below is a summary of its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 862088-17-3 | [2] |
| Molecular Formula | C₇H₃F₂NO | [3] |
| Molecular Weight | 155.11 g/mol | N/A |
| Synonyms | 2-Cyano-4,6-difluorophenol | [2] |
| Predicted XlogP | 2.0 | [3] |
| Monoisotopic Mass | 155.01826 Da | [3] |
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts, which is critical for mass spectrometry-based identification during synthesis and quality control.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.02554 |
| [M+Na]⁺ | 178.00748 |
| [M-H]⁻ | 154.01098 |
| [M+NH₄]⁺ | 173.05208 |
| [M+K]⁺ | 193.98142 |
Proposed Synthesis Pathway: A Rationale-Driven Approach
While multiple routes to functionalized hydroxybenzonitriles exist, a robust and logical pathway for 3,5-Difluoro-2-hydroxybenzonitrile proceeds from a commercially available starting material, 2,4-difluorophenol. This multi-step synthesis is designed for regiochemical control and high conversion at each stage.
Caption: Proposed multi-step synthesis of 3,5-Difluoro-2-hydroxybenzonitrile.
Step-by-Step Experimental Protocol
Step 1: Ortho-Formylation via Reimer-Tiemann Reaction
-
Rationale: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] The electron-rich phenoxide, formed under strong basic conditions, directs the electrophilic dichlorocarbene (generated in situ from chloroform) predominantly to the ortho position. The high electron density at the C2 position, activated by the hydroxyl group, favors this regioselectivity.
-
Procedure:
-
To a solution of 2,4-difluorophenol (1.0 eq) in aqueous sodium hydroxide (4.0 eq, ~20% w/v), add chloroform (1.5 eq).
-
Heat the biphasic mixture to 60-65°C with vigorous stirring for 4-6 hours. The reaction is often exothermic and may require initial cooling.[6]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.
-
Extract the product, 3,5-difluoro-2-hydroxybenzaldehyde, with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Step 2: Formation of the Aldoxime
-
Rationale: The aldehyde is readily converted to an aldoxime by condensation with hydroxylamine. This reaction proceeds under mild conditions and typically gives high yields.[7][8]
-
Procedure:
-
Dissolve the crude 3,5-difluoro-2-hydroxybenzaldehyde (1.0 eq) in ethanol or a similar protic solvent.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate or sodium acetate (1.2 eq) to neutralize the HCl.
-
Stir the mixture at room temperature or with gentle warming (40-50°C) for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the product, 3,5-difluoro-2-hydroxybenzaldoxime, often precipitates from the solution upon cooling or addition of water.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 3: Dehydration to the Nitrile
-
Rationale: The final step involves the dehydration of the aldoxime to the corresponding nitrile. Various dehydrating agents can be employed; acetic anhydride is a common and effective choice that forms the nitrile upon heating.[9]
-
Procedure:
-
Suspend the dried 3,5-difluoro-2-hydroxybenzaldoxime (1.0 eq) in acetic anhydride (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully onto ice water to quench the excess acetic anhydride.
-
Extract the product, 3,5-Difluoro-2-hydroxybenzonitrile, with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel or recrystallization to yield a white to pale cream solid.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to be relatively simple. The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. Two aromatic protons will be observed in the range of δ 6.8-7.5 ppm. They will appear as doublets of doublets due to coupling with each other (⁴J H-H) and with the two non-equivalent fluorine atoms (³J H-F and ⁴J H-F).
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The nitrile carbon (-CN) is expected in the δ 115-120 ppm region. The aromatic carbons will appear between δ 100-160 ppm, with characteristic large C-F coupling constants (¹J C-F typically > 240 Hz for carbons directly attached to fluorine).
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[10][11] Two distinct signals are expected for the non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm (relative to CFCl₃). The signals will be split by coupling to each other and to the adjacent aromatic protons.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks include a broad absorption for the O-H stretch (~3200-3500 cm⁻¹), a sharp and strong absorption for the C≡N stretch (~2220-2240 cm⁻¹), and strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-F stretching vibrations.[12]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) should be developed to assess the purity of the final compound.
Application in Drug Discovery: A Precursor to Lifitegrast Analogs
3,5-Difluoro-2-hydroxybenzonitrile is a valuable intermediate for the synthesis of complex heterocyclic scaffolds used in drug discovery. One notable application is in the synthesis of the core of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for treating dry eye disease.[13][14]
While many reported syntheses of the Lifitegrast core start with dichlorinated precursors,[13][15] a similar fluorinated analog could be constructed using 3,5-Difluoro-2-hydroxybenzonitrile as a key starting material. The following workflow illustrates a chemically plausible, though hypothetical, pathway to a difluorinated tetrahydroisoquinoline core, a key pharmacophore.[16]
Caption: Plausible route to a key difluorinated tetrahydroisoquinoline scaffold.
This sequence begins with the protection of the reactive phenol as a methyl ether.[12] The nitrile is then reduced to a primary amine.[17] Subsequent reaction with an ethylene equivalent followed by an acid-catalyzed intramolecular cyclization, analogous to the Pictet-Spengler reaction, would yield the desired tetrahydroisoquinoline core.[2][18] This difluorinated scaffold could then be carboxylated and elaborated into a final Lifitegrast analog.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3,5-Difluoro-2-hydroxybenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: Toxic in contact with skin, harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and safety goggles or a face shield. All handling of the solid or its solutions should be conducted in a certified chemical fume hood.
-
Handling: Avoid creating dust. Ensure adequate ventilation. In case of contact, immediately wash skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.
-
Toxicology: Upon decomposition or metabolism, it may release hydrogen cyanide.[2] Immediate medical attention is critical in case of significant exposure.
Conclusion
3,5-Difluoro-2-hydroxybenzonitrile is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. The presence of fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic protocol detailed herein provides a reliable and rational approach to its preparation, and its potential as a precursor to complex heterocyclic systems like those in Lifitegrast highlights its relevance in modern drug discovery programs. Proper handling and adherence to safety protocols are essential when working with this potent and versatile building block.
References
- CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
-
Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). (2023). National Center for Biotechnology Information. [Link]
-
Improved Synthesis Route for Lifitegrast. (2023). ChemistryViews. [Link]
-
Lifitegrast. Wikipedia. [Link]
- WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof.
-
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). SpringerLink. [Link]
-
Process for the preparation of lifitegrast. (2021). Justia Patents. [Link]
-
Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company. [Link]
- AU2018291553A1 - Process for preparing lifitegrast and intermediates thereof.
- WO2019053607A1 - Process for preparation of lifitegrast.
- WO2020114202A1 - Method for preparing compound lifitegrast.
-
TBAF-catalyzed hydrosilylation for the reduction of aromatic nitriles. (2013). Royal Society of Chemistry. [Link]
-
Reimer–Tiemann reaction. Wikipedia. [Link]
-
3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). PubChemLite. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Fluorination methods in drug discovery. (2021). Royal Society of Chemistry. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. (2022). YouTube. [Link]
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. [Link]
-
3,5-Difluoro-2-methoxybenzonitrile (C8H5F2NO). PubChemLite. [Link]
-
Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur. [Link]
Sources
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- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 9. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 10. WO2020114202A1 - Method for preparing compound lifitegrast - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Profiling of 3,5-Difluoro-2-hydroxybenzonitrile
A Strategic Guide for Impurity Analysis and Metabolite Identification
Part 1: Executive Summary & Physicochemical Context
In the landscape of modern medicinal chemistry, 3,5-Difluoro-2-hydroxybenzonitrile serves as a critical pharmacophore scaffold, particularly in the synthesis of Hypoxia-inducible factor (HIF-2α) inhibitors and advanced agrochemicals. Its structural integrity is defined by the electron-withdrawing nitrile and fluorine groups, which significantly acidify the phenolic hydroxyl, altering its behavior in mass spectrometry compared to non-fluorinated phenols.
This guide moves beyond standard operating procedures to provide a mechanistic understanding of how to analyze this molecule. We prioritize Negative Mode Electrospray Ionization (ESI-) as the gold standard for sensitivity, while establishing GC-MS as an orthogonal validation tool for volatile impurities.
Physicochemical Profile
Understanding the molecule's physical properties is the prerequisite for selecting the correct ionization source.
| Property | Value | Mass Spec Implication |
| Monoisotopic Mass | 155.0183 Da | Target for High-Res MS (HRMS) extraction window. |
| pKa (Phenol) | ~5.93 | Critical: The molecule is acidic. It naturally exists as a phenolate ion at neutral pH, making ESI(-) highly sensitive. |
| LogP | ~1.6 - 2.0 | Moderately lipophilic; suitable for Reverse Phase LC (C18 or Phenyl-Hexyl). |
| Boiling Point | ~240°C | High BP suggests GC analysis requires derivatization to prevent peak tailing. |
Part 2: LC-MS/MS Method Development (The Primary Protocol)
Ionization Strategy: The Case for Negative Mode
While many labs default to ESI(+), analyzing 3,5-Difluoro-2-hydroxybenzonitrile in positive mode is methodologically flawed due to poor proton affinity. The electron-withdrawing fluorine atoms and the nitrile group destabilize the formation of
-
Primary Scan Event: ESI(-)
-
Target Ion:
at m/z 154.011 -
Mobile Phase Modifier: Ammonium Acetate (5 mM). Reasoning: Acetate provides a basic buffer relative to the analyte, promoting deprotonation while maintaining volatility.
Chromatographic Separation
Fluorinated aromatics exhibit unique "fluorous" retention characteristics. A standard C18 column is sufficient, but a Phenyl-Hexyl column provides superior selectivity by engaging in
Protocol 1: LC-MS/MS Conditions
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) here as protic solvents often stabilize phenolate ions in negative mode.
-
Gradient: 5% B to 95% B over 8 minutes.
Fragmentation Mechanism (MS/MS)
Mechanistic knowledge of fragmentation is required to distinguish the analyte from isobaric impurities. The fragmentation of the
Key Fragment Ions:
-
m/z 134.0 (Loss of HF): The most dominant channel. The proximity of the fluorine (C3) to the phenolate oxygen (C2) facilitates a rearrangement and ejection of Hydrogen Fluoride (20 Da).
-
m/z 126.0 (Loss of CO): Characteristic of phenols. Ring contraction occurs, ejecting carbon monoxide (28 Da).
-
m/z 107.0 (Loss of HF + HCN): Secondary fragmentation.
Figure 1: Proposed ESI(-) Fragmentation Pathway for 3,5-Difluoro-2-hydroxybenzonitrile.
Part 3: Orthogonal Analysis via GC-MS
While LC-MS is the primary tool for quantification, GC-MS is essential for identifying non-polar synthesis by-products (e.g., fluorinated benzenes) that do not ionize in ESI.
The Derivatization Imperative
Direct injection of 3,5-Difluoro-2-hydroxybenzonitrile leads to peak tailing due to hydrogen bonding of the free phenol with the GC liner silanols. Silylation is mandatory for robust quantification.
Protocol 2: TMS Derivatization
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Dissolve 1 mg sample in 1 mL anhydrous Ethyl Acetate. Add 50 µL BSTFA. Incubate at 60°C for 30 mins.
-
Result: Formation of 3,5-Difluoro-2-(trimethylsiloxy)benzonitrile .
-
Shift: MW increases by 72 Da (Replacement of H with Si(CH₃)₃).
-
New Target Mass: 227.0 Da (
). -
Base Peak: m/z 212 (
, Loss of methyl group from TMS).
-
Part 4: Impurity Profiling & Quality Control
In drug development, "purity" is defined by the absence of specific structural analogs. For this molecule, three specific impurities must be monitored.
| Impurity Type | Origin | Detection Strategy | Target Ion (ESI-) |
| Monofluoro-analog | Incomplete fluorination during synthesis | LC-MS | m/z 136.0 ( |
| Chloro-analog | Use of SOCl₂ or chloro-precursors | LC-MS | m/z 170.0 / 172.0 (Cl isotope pattern) |
| Hydrolysis Product | Hydrolysis of Nitrile to Amide/Acid | LC-MS | m/z 172.0 (Amide) or 173.0 (Acid) |
Analytical Workflow Diagram
The following workflow ensures a self-validating system where LC-MS quantifies the active ingredient and polar impurities, while GC-MS screens for volatile precursors.
Figure 2: Integrated Analytical Workflow for Comprehensive Characterization.
Part 5: References
-
PubChem. (2025).[1][2] 3,5-Difluoro-2-hydroxybenzonitrile (Compound).[3][4] National Library of Medicine. [Link]
-
Kruve, A., et al. (2017). Ionization Efficiency in ESI-MS: The Role of pH and Mobile Phase Additives. Analytical Chemistry. [Link]
-
NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Phenols. NIST Chemistry WebBook, SRD 69. [Link]
-
Holcapek, M., et al. (2010). Structural Analysis of Fluorinated Pharmaceuticals by Mass Spectrometry. Journal of Mass Spectrometry. [Link]
Sources
A Scientist's Guide to the Solubility of 3,5-Difluoro-2-hydroxybenzonitrile: From First Principles to Practical Application
Section 1: Executive Summary
3,5-Difluoro-2-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The efficiency of its use in downstream applications—including reaction kinetics, process scale-up, and, most critically, purification via crystallization—is fundamentally governed by its solubility in organic solvents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and modeling the solubility of this compound. We move beyond a simple data repository to establish the foundational principles of its dissolution, present a self-validating, step-by-step protocol for accurate solubility measurement, and introduce thermodynamic models for data correlation. This document is designed to empower scientists to generate reliable, in-house solubility data essential for robust and optimized chemical process development.
Section 2: Physicochemical Profile & Solubility Principles
To predict and understand the solubility behavior of 3,5-Difluoro-2-hydroxybenzonitrile, one must first analyze its molecular structure.
Molecular Structure: C₇H₃F₂NO[1] Molecular Weight: 155.10 g/mol [2] Appearance: Typically a solid at room temperature.
The molecule possesses several key functional groups that dictate its interaction with various solvents:
-
Hydroxyl (-OH) Group: Acts as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).
-
Nitrile (-C≡N) Group: A polar functional group that can act as a hydrogen bond acceptor.
-
Difluorinated Benzene Ring: The aromatic ring provides a nonpolar surface area, allowing for van der Waals interactions. The two fluorine atoms are strong electron-withdrawing groups, influencing the molecule's overall electronic distribution and polarity.
This combination of polar, hydrogen-bonding, and nonpolar characteristics results in a nuanced solubility profile. The interplay of these features with solvent properties is the primary determinant of solubility.[3] The dissolution process is typically endothermic, meaning solubility is expected to increase significantly with a rise in temperature.[3][4]
Caption: Logical relationship of factors governing the solubility of 3,5-Difluoro-2-hydroxybenzonitrile.
Section 3: A Validated Protocol for Experimental Solubility Determination
Accurate solubility data is best obtained experimentally. The isothermal equilibrium "shake-flask" method is a robust and widely accepted technique for this purpose.[5] The following protocol is designed to be self-validating by ensuring equilibrium is reached and confirming the solid-state form of the material.
Experimental Protocol: Isothermal Equilibrium Method
Objective: To determine the equilibrium solubility of 3,5-Difluoro-2-hydroxybenzonitrile in a selected organic solvent at a specified temperature.
Materials & Equipment:
-
3,5-Difluoro-2-hydroxybenzonitrile (high purity)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance (±0.1 mg)
-
Jacketed glass vials with magnetic stir bars
-
Thermostatic water bath with precise temperature control (±0.1 K)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Standards: Accurately prepare a series of standard solutions of the solute in the chosen solvent at known concentrations. These will be used to generate a calibration curve for HPLC analysis.
-
Causality Check: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the analytical method over the expected concentration range.
-
-
Creation of a Saturated Solution: Add an excess amount of solid 3,5-Difluoro-2-hydroxybenzonitrile to a jacketed glass vial containing a known mass or volume of the solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Causality Check: The presence of undissolved solid is the definition of a saturated solution and is required to ensure equilibrium can be established.
-
-
Equilibration: Place the vial in the thermostatic bath set to the target temperature. Stir the suspension vigorously using the magnetic stirrer. Allow the system to equilibrate for at least 24 hours.
-
Self-Validation Step: To confirm that equilibrium has been reached, take small samples of the supernatant at different time points (e.g., 12, 24, and 36 hours). Analyze their concentrations. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Filtration: Stop the stirring and allow the solid to settle for at least 2 hours while maintaining the temperature. Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial.
-
Causality Check: Pre-warming the syringe and immediate filtration are critical to prevent the solute from crystallizing out of solution due to temperature changes, which would lead to an underestimation of solubility. The filter removes any microscopic solid particles.
-
-
Gravimetric and Dilution Analysis: Record the mass of the collected filtrate. Accurately dilute this sample with a known volume of the solvent to bring its concentration within the range of the HPLC calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using the calibrated HPLC method to determine its precise concentration.
-
Calculation of Solubility: Using the concentration from the HPLC analysis and the dilution factor, calculate the original concentration in the saturated solution. Express the solubility in desired units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
Caption: A self-validating workflow for the isothermal equilibrium solubility determination method.
Section 4: Anticipated Solubility Profile & Data Modeling
While extensive published data for 3,5-Difluoro-2-hydroxybenzonitrile is scarce, a qualitative solubility profile can be anticipated based on its structure. The compound is expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents and water.
Table 1: Anticipated Solubility Hierarchy and Data Presentation Format
| Solvent Class | Example Solvent | Expected Solubility | Mole Fraction (x) at T (K) | g / 100g Solvent at T (K) |
| Polar Aprotic | Acetone, DMF | High | Experimental Data | Experimental Data |
| Polar Protic | Methanol, Ethanol | Moderate to High | Experimental Data | Experimental Data |
| Ethers | 1,4-Dioxane | Moderate | Experimental Data | Experimental Data |
| Esters | Ethyl Acetate | Moderate | Experimental Data | Experimental Data |
| Aromatic | Toluene | Low to Moderate | Experimental Data | Experimental Data |
| Aliphatic | n-Heptane | Very Low | Experimental Data | Experimental Data |
| Aqueous | Water | Insoluble | Experimental Data | Experimental Data |
Thermodynamic Data Correlation
For process design and optimization, it is invaluable to correlate experimental solubility data with temperature. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[6][7][8]
The equation is expressed as: ln(x) = A + (B / T) + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A , B , and C are dimensionless model parameters obtained by fitting the equation to the experimental data.
These parameters encapsulate the thermodynamic behavior of the dissolution process and allow for accurate interpolation of solubility at temperatures not experimentally measured.[4][9] Furthermore, the dissolution enthalpy (ΔHd) and entropy (ΔSd) can be calculated from the solubility data using the van't Hoff equation, providing deeper insight into the thermodynamics of the system.[6][9]
Section 5: Conclusion
A thorough understanding of the solubility of 3,5-Difluoro-2-hydroxybenzonitrile in organic solvents is not merely academic; it is a prerequisite for efficient and scalable chemical process development. This guide has provided the foundational chemical principles governing its solubility, a detailed, self-validating experimental protocol for its determination, and a framework for modeling the resulting data. By empowering researchers to generate high-quality, in-house data, this guide serves as a critical tool for optimizing crystallization processes, improving reaction conditions, and accelerating the path from laboratory discovery to industrial application.
References
-
ResearchGate. Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate) in Liquid Mixtures of Water and Ethanol from 288.15 to 333.15 K | Request PDF. [Link]
-
PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
PMC. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]
-
PubChem. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204. [Link]
-
ResearchGate. Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. [Link]
-
ResearchGate. The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. [Link]
-
DergiPark. Modeling the Solubility of Dihydroxybenzoic Acid and Methylbenzoic Acid Isomers in Supercritical Carbon Dioxide. [Link]
-
LookChem. 3,5-difluoro-4-hydroxybenzonitrile CAS NO.2967-54-6. [Link]
-
RSC Publishing. RSC Advances. [Link]
-
ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data. [Link]
- Google Patents.
-
PubChem. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]
-
PubChemLite. 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). [Link]
-
PubChem. 2-Hydroxybenzonitrile | C7H5NO | CID 11907. [Link]
-
DergiPark. International Journal of Thermodynamics » Submission » Modeling the Solubility of Dihydroxybenzoic Acid and Methylbenzoic Acid Isomers in Supercritical Carbon Dioxide. [Link]
Sources
- 1. PubChemLite - 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]
- 2. 3,5-difluoro-4-hydroxybenzonitrile, CasNo.2967-54-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Stability, Storage, and Handling of 3,5-Difluoro-2-hydroxybenzonitrile
[1][2]
CAS: 7507-89-3 Formula: C₇H₃F₂NO Molecular Weight: 155.10 g/mol [1][2]
Executive Summary
3,5-Difluoro-2-hydroxybenzonitrile is a specialized halogenated phenol derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1][2] Its stability profile is defined by two competing electronic forces: the stabilization of the aromatic ring by the electron-withdrawing fluorine atoms and the susceptibility of the phenolic hydroxyl group to oxidation and deprotonation.
This guide provides a chemically grounded protocol for the storage and handling of CAS 7507-89-3, moving beyond generic safety data to address specific degradation mechanisms inherent to its molecular structure.[1][2]
Part 1: Chemical Profile & Intrinsic Stability[2]
To understand the storage requirements, we must first analyze the molecule's reactivity profile.
Electronic Structure and Acidity
The presence of fluorine atoms at the 3 and 5 positions, combined with the nitrile group at the 1 position (ortho to the hydroxyl), significantly alters the electronic landscape compared to non-substituted phenol.
-
Acidity Enhancement: Both the nitrile group (-CN) and the fluorine atoms (-F) are electron-withdrawing groups (EWG).[1][2] They stabilize the phenoxide anion through inductive effects (
).[2] Consequently, the pKa of this molecule is expected to be significantly lower (more acidic, estimated pKa ~5.0–6.[2]0) than unsubstituted phenol (pKa ~10) or 2-hydroxybenzonitrile (pKa ~6.9).[1][2] -
Implication: The compound is strictly incompatible with bases. It will readily deprotonate in the presence of moisture containing trace amines or alkaline particulates, forming a phenoxide salt which is often hygroscopic and more reactive.
Intramolecular Hydrogen Bonding
The ortho positioning of the hydroxyl (-OH) and nitrile (-CN) groups allows for a weak intramolecular hydrogen bond.[1][2]
-
Stability Benefit: This internal "locking" reduces the availability of the hydroxyl proton for intermolecular interactions, providing a modest degree of stability against ambient humidity compared to para-isomers.
-
Solubility: It exhibits lower water solubility and higher solubility in organic solvents (DCM, Ethyl Acetate) compared to its non-fluorinated analogs.[2]
Physical Properties Summary
| Property | Value / Characteristic | Impact on Storage |
| Physical State | Crystalline Solid (White to off-white) | Surface area affects oxidation rate.[1][2] |
| Melting Point | ~140–145°C (Typical for class) | Thermally stable at room temp; melt-degradation is low risk.[1][2] |
| pKa | ~5.5 (Estimated) | High Risk: Reacts with weak bases/carbonates.[1][2] |
| Hygroscopicity | Low to Moderate | Moisture can catalyze nitrile hydrolysis.[1][2] |
Part 2: Degradation Pathways[2]
The shelf-life of 3,5-Difluoro-2-hydroxybenzonitrile is dictated by three primary degradation vectors.
Oxidative Coupling (Quinone Formation)
Phenols are prone to oxidation, forming quinones and colored oligomers.[2][3] While the fluorine atoms deactivate the ring electrophilically, they do not fully prevent radical oxidation of the phenylic hydrogen.
-
Visual Indicator: The material turns from white to yellow, then brown.[2]
-
Mechanism: Formation of a phenoxy radical followed by coupling.
Nitrile Hydrolysis
Under acidic or basic conditions (catalyzed by moisture), the nitrile group can hydrolyze.[2]
-
Step 1: Hydration to the primary amide (3,5-difluoro-2-hydroxybenzamide).[1][2]
-
Step 2: Further hydrolysis to the carboxylic acid (3,5-difluoro-2-hydroxybenzoic acid).[1][2]
-
Note: The electron-poor ring makes the nitrile carbon more electrophilic, potentially accelerating this process compared to non-fluorinated benzonitriles.
Photolytic Degradation
Fluorinated aromatics can be sensitive to UV light, which may induce homolytic cleavage of the C-F bond (rare) or facilitate photo-oxidation of the phenol.[2]
Visualization: Degradation Logic
Caption: Primary degradation vectors. Note that deprotonation (salt formation) is the fastest reaction if exposed to basic environments.[2]
Part 3: Storage Protocols
Based on the chemical profile, the following protocols are mandatory for maintaining purity >98% over extended periods.
Environmental Controls
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows oxidative kinetics.[1][2] While stable at RT, cold storage extends shelf life from months to years.[2] |
| Atmosphere | Inert Gas (Argon or N₂) | Displaces oxygen (prevents quinone formation) and moisture (prevents hydrolysis).[1][2] |
| Container | Amber Glass | Blocks UV light to prevent photo-oxidation.[1][2] |
| Closure | Teflon-lined screw cap + Parafilm | Teflon (PTFE) is inert to fluorinated phenols; prevents moisture ingress.[1][2] |
Handling Workflow (The "Air-Free" Technique)
Because the compound is an acidic phenol, it should be handled to minimize exposure to humid air.[2]
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Sampling: Use a clean, dry stainless steel or porcelain spatula.[2] Avoid iron/steel tools if rust is present, as iron can catalyze phenolic oxidation.[2]
-
Purging: After removing the required amount, backfill the headspace of the container with dry Nitrogen or Argon before resealing.
Storage Decision Tree
Caption: Workflow for receiving and storing 3,5-Difluoro-2-hydroxybenzonitrile. Discoloration triggers a purification requirement.
Part 4: Analytical Monitoring
Trust but verify. Relying solely on storage conditions is insufficient for critical pharmaceutical applications.[2]
Visual Inspection (First Line of Defense)
-
Fail: Yellow, orange, or pink hue (indicates oxidation).[2] Clumping (indicates moisture absorption/hydrolysis).[1][2]
HPLC Method for Purity Assessment
A standard reverse-phase gradient is recommended to separate the phenol from potential hydrophilic hydrolysates (amides/acids).[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures phenol stays protonated for sharp peaks).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond detection).[1][2]
-
Expected Retention: The carboxylic acid degradant will elute earlier than the parent nitrile due to increased polarity.
1H-NMR Validation
-
Solvent: DMSO-d6.
-
Key Signal: Look for the disappearance of the sharp phenolic proton (often broad, >10 ppm) or the appearance of amide protons (~7-8 ppm broad doublets) indicating hydrolysis.[2]
Part 5: Safety & Toxicology (HSE)[1][2]
While this guide focuses on stability, stability and safety often overlap.[2]
-
Acute Toxicity: Nitriles are generally toxic by ingestion/inhalation due to metabolic release of cyanide, though aryl nitriles are often more stable.[2] Treat as Toxic (Category 3) .[1][2][4][5]
-
Skin Contact: The acidic nature combined with the solvent properties of fluorinated aromatics allows for rapid dermal absorption. Double-gloving (Nitrile) is required.[1][2]
-
Incompatibility: strictly avoid contact with strong oxidizers (peroxides, permanganates) and strong bases (hydroxides, hydrides).[1][2] Reaction with bases generates heat.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile (Structural Analog Data).[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzonitriles.[2] Retrieved from [Link][1][2]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols.[2][6] Journal of the American Chemical Society, 133(30), 11482–11484.[2] (Provides context on the reactivity of fluorinated phenols). Retrieved from [Link][1][2]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Deoxyfluorination of Phenols [organic-chemistry.org]
Precision Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile and Derivatives
The following technical guide details the synthesis of 3,5-Difluoro-2-hydroxybenzonitrile (also known as 2-cyano-4,6-difluorophenol) and its functionalized derivatives.
Technical Guide for Medicinal Chemistry Applications
Abstract
This guide provides a comprehensive workflow for the synthesis of 3,5-difluoro-2-hydroxybenzonitrile , a critical scaffold distinct from its widely reported isomer, 3,5-difluoro-4-hydroxybenzonitrile (a key intermediate in HIF-2α inhibitors like Belzutifan). The 2-hydroxy isomer (salicylonitrile) offers unique reactivity for constructing 3-amino-1,2-benzisoxazoles and benzoxazoles , serving as a bioisostere for salicylic acid derivatives in kinase and phosphatase inhibitor design. We detail two primary synthetic routes: a scalable Nucleophilic Aromatic Substitution (SNAr) protocol and a laboratory-scale Magnesium-Mediated Ortho-Formylation sequence.
Retrosynthetic Analysis & Strategy
The synthesis of the 3,5-difluoro-2-hydroxybenzonitrile core relies on exploiting the electronic activation of the benzene ring. We identify two strategic disconnections:
-
Route A (Industrial/Scalable): SNAr Displacement. Utilizing the strong electron-withdrawing nature of the nitrile group to activate the ortho-fluorine in 2,3,5-trifluorobenzonitrile.
-
Route B (Lab-Scale/Accessible): Ortho-Formylation. Functionalizing the electron-rich 2,4-difluorophenol at the sterically accessible ortho-position, followed by functional group interconversion.
Figure 1: Retrosynthetic logic comparing the nucleophilic substitution route (A) and the stepwise formylation route (B).
Core Synthesis Protocols
Method A: Regioselective SNAr of 2,3,5-Trifluorobenzonitrile (Preferred)
This route is preferred for scale-up due to its brevity (one step) and high atom economy. The nitrile group at C1 activates the C2-fluorine towards nucleophilic attack. The C4-position is unsubstituted, and C3/C5 fluorines are meta to the nitrile, making them significantly less reactive.
-
Starting Material: 2,3,5-Trifluorobenzonitrile (CAS: 243128-37-2).
-
Reagents: Potassium Hydroxide (KOH), DMSO or NMP.
Protocol:
-
Setup: Charge a reaction vessel with 2,3,5-trifluorobenzonitrile (1.0 equiv) and DMSO (5 vol).
-
Nucleophile Addition: Cool to 0–5 °C. Add powdered KOH (2.2 equiv) portion-wise to control the exotherm.
-
Note: Use of tert-butoxide (tBuOK) in THF is an alternative if anhydrous conditions are required to minimize hydrolysis of the nitrile.
-
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.[1] The ortho-fluorine displacement is rapid.
-
Workup: Quench the reaction mixture into ice-cold 1M HCl (pH < 3). The product will precipitate or oil out.
-
Isolation: Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from heptane/EtOAc or column chromatography (SiO₂, 0-20% EtOAc/Hexanes).
Validation:
-
19F NMR: The starting material shows three distinct fluorine signals. The product will show two signals (shifted due to the adjacent phenolic OH).
-
Regioselectivity: NOE (Nuclear Overhauser Effect) studies should confirm the proximity of the OH proton to the C3-F, distinguishing it from C4-attack byproducts.
Method B: Ortho-Formylation of 2,4-Difluorophenol
This route utilizes readily available phenol precursors. We employ the magnesium-mediated formylation (Duff-like or Skattebøl conditions) which provides exclusive ortho-selectivity, avoiding para-substitution.
-
Starting Material: 2,4-Difluorophenol.
-
Reagents: MgCl₂, Paraformaldehyde, Triethylamine (Et₃N), Acetonitrile.
Step 1: Formylation
-
Dissolve 2,4-difluorophenol (1.0 equiv) in dry acetonitrile. Add MgCl₂ (1.5 equiv) and Et₃N (3.75 equiv). Stir for 15 min (formation of phenoxide-Mg complex).
-
Add Paraformaldehyde (6.0 equiv) as a solid.
-
Reflux for 3–5 hours. The Mg-template directs the formyl group to the ortho position (C6 of the phenol, which becomes C2 relative to the new substituent).
-
Quench: Cool and add 1M HCl. Extract with ether.
-
Product: 3,5-Difluoro-2-hydroxybenzaldehyde.
Step 2: Conversion to Nitrile
-
Oximation: Treat the aldehyde (1.0 equiv) with Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) and Sodium Acetate (1.5 equiv) in EtOH/H₂O. Stir at RT for 2 hours. Isolate the oxime.
-
Dehydration: Dissolve the crude oxime in Acetic Anhydride (Ac₂O). Heat to reflux for 2 hours (or use SOCl₂ at 0°C for milder conditions).
-
Hydrolysis: The Ac₂O step may acetylate the phenol. Treat the residue with dilute NaOH/MeOH to deprotect the phenol, yielding 3,5-difluoro-2-hydroxybenzonitrile .
Derivatization & Functionalization
The 3,5-difluoro-2-hydroxybenzonitrile scaffold is a versatile "linchpin" intermediate. The adjacent Nitrile and Hydroxyl groups allow for heterocycle formation, while the fluorine atoms allow for further substitution.
Pathway 1: Synthesis of 3-Amino-1,2-Benzisoxazoles
This transformation is critical for accessing anticonvulsant and antipsychotic pharmacophores (e.g., Zonisamide analogs).
-
Mechanism: Nucleophilic attack of hydroxylamine on the nitrile, followed by intramolecular cyclization involving the phenol.
-
Reagents: Acetohydroxamic acid / K₂CO₃ / DMF or Hydroxylamine-O-sulfonic acid.
Pathway 2: O-Alkylation vs. N-Alkylation
The nitrile group decreases the pKa of the phenol, making it a better nucleophile but also susceptible to ambident reactivity (though O-alkylation dominates).
-
Protocol: K₂CO₃, Acetone, Alkyl Halide (R-X).
-
Insight: Use of soft bases (Cs₂CO₃) promotes O-alkylation over N-attack (which would lead to ketenimine forms).
Figure 2: Divergent synthesis pathways from the salicylonitrile core.
Technical Data Summary
| Parameter | 3,5-Difluoro-2-hydroxybenzonitrile | 3,5-Difluoro-4-hydroxybenzonitrile (Isomer) |
| CAS Number | Verify specific isomer CAS (Often 750592-28-2 or similar) | 2967-54-6 |
| Common Role | Salicylonitrile Scaffold (Benzisoxazole precursor) | Belzutifan Intermediate (HIF-2α) |
| Acidity (pKa) | ~6.5 (Enhanced by ortho-CN) | ~7.2 |
| Key 1H NMR | δ ~11.0 (s, OH), ~7.5 (m, Ar-H) | δ ~10.5 (s, OH), ~7.8 (m, Ar-H) |
| IR Signature | 2230 cm⁻¹ (CN), 3200-3400 cm⁻¹ (OH) | 2240 cm⁻¹ (CN), 3200-3400 cm⁻¹ (OH) |
Safety & Handling
-
Nitrile Hazards: While less toxic than simple cyanides, aryl nitriles can release HCN under strong acidic hydrolysis or combustion. Handle in a well-ventilated fume hood.
-
Fluorine Chemistry: The SNAr reaction (Route A) involves displacing fluoride ions.[3] Ensure waste streams are treated with calcium salts to precipitate CaF₂ before disposal.
-
Skin Contact: Phenolic compounds, especially halogenated ones, are rapidly absorbed through the skin and can cause severe burns. Double-gloving (Nitrile/Laminate) is recommended.
References
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde". Organic Syntheses, 82, 64. Link (Describes the Mg-mediated formylation mechanism used in Route B).
-
Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma".[3] Journal of Medicinal Chemistry, 62(15), 6876–6893. Link (Provides context on the 4-hydroxy isomer and fluorine substitution patterns).
- Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(3), 1633–1635.
-
PubChem Compound Summary. "3,5-Difluoro-2-hydroxybenzonitrile". National Center for Biotechnology Information. Link (Verification of chemical structure and identifiers).
-
International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals". Link (Relevant for handling fluorinated aniline precursors if using diazonium routes).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 3,5-Difluoro-2-hydroxybenzonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful toolkit for optimizing drug candidates. Within this context, 3,5-Difluoro-2-hydroxybenzonitrile emerges as a highly valuable, yet underexplored, building block with significant potential for the synthesis of novel therapeutics, particularly in the realm of kinase and hypoxia-inducible factor (HIF) pathway inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this versatile intermediate, offering a roadmap for its effective utilization in drug discovery programs.
Physicochemical Properties and Strategic Advantages
3,5-Difluoro-2-hydroxybenzonitrile is a trifunctional aromatic compound featuring a nitrile group, a hydroxyl group, and two fluorine atoms positioned meta to each other and ortho and para to the hydroxyl group. This specific arrangement of functional groups confers a unique set of properties that are highly advantageous for drug development.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO | PubChem |
| Molecular Weight | 155.11 g/mol | PubChem |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The presence of two fluorine atoms significantly influences the electronic environment of the aromatic ring, enhancing its stability and modulating the pKa of the hydroxyl group. This can lead to improved binding interactions with target proteins. Furthermore, the nitrile group serves as a versatile synthetic handle, capable of being converted into a variety of other functional groups, including amines, amides, and carboxylic acids, thus providing a gateway to a diverse range of chemical entities.[1] The ortho-hydroxyl group can participate in key hydrogen bonding interactions within a protein's active site and also offers a site for further chemical modification.
Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile: A Plausible and Efficient Route
Proposed Synthetic Pathway
Sources
Methodological & Application
Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile from difluoroaniline
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3,5-difluoro-2-hydroxybenzonitrile (CAS: 75618-93-6) starting from 2,4-difluoroaniline . This target compound is a critical pharmacophore in the development of next-generation agrochemicals and liquid crystal displays, often serving as a precursor for benzoxazole-based active pharmaceutical ingredients (APIs).
The synthesis is designed to maximize regioselectivity and safety, addressing the common challenge of ortho-substitution on electron-deficient fluorinated rings. We utilize a three-step sequence:
-
Diazotization-Hydrolysis: Conversion of aniline to phenol.[1]
-
Regioselective Ortho-Formylation: Magnesium-mediated specific ortho-formylation.
-
Oxime Dehydration: Conversion of aldehyde to nitrile.
Retrosynthetic Analysis & Pathway
The strategic disconnection relies on the directing effects of the hydroxyl group. While fluorine is an ortho/para director, the hydroxyl group is a stronger activator. Starting from 2,4-difluoroaniline allows us to install the hydroxyl group, which then directs the formyl group (and subsequently the nitrile) to the only available ortho-position (C6), which corresponds to the C1 position in the final nitrile product.
Figure 1: Retrosynthetic breakdown illustrating the linear assembly from the aniline precursor.[2][3]
Experimental Protocols
Step 1: Synthesis of 2,4-Difluorophenol via Diazotization
Objective: Convert the amino group to a hydroxyl group while preventing azo-coupling side reactions.
Mechanism: The reaction proceeds via the formation of a diazonium salt (
Reagents:
-
2,4-Difluoroaniline (1.0 equiv)
-
Sulfuric Acid (
), 35% aq. solution -
Sodium Nitrite (
), 1.1 equiv -
Urea (quencher)
Protocol:
-
Salt Formation: In a 1L reactor, charge 35%
(500 mL) and cool to 0°C. Slowly add 2,4-difluoroaniline (129 g, 1.0 mol) with vigorous stirring. Ensure the internal temperature remains <10°C. -
Diazotization: Cool the suspension to -5°C. Add a solution of
(76 g in 150 mL water) dropwise via an addition funnel.-
Critical Control Point: Maintain temperature between -5°C and 0°C. Exceeding 5°C risks decomposition and explosion.
-
Stir for 1 hour at 0°C. Verify excess nitrous acid with starch-iodide paper (should turn blue).
-
-
Hydrolysis: Prepare a separate vessel with boiling water (500 mL) containing 5%
.-
Technique: Slowly transfer the cold diazonium solution into the boiling acid solution. This "inverse addition" minimizes side-coupling reactions by keeping the concentration of unreacted diazonium salt low relative to the hot water.
-
-
Isolation: Steam distill the product immediately or cool and extract with Dichloromethane (DCM).
-
Purification: Distillation under reduced pressure (bp ~68°C at 20 mmHg).
Yield: 75-85% Appearance: Colorless to pale yellow liquid.
Step 2: Regioselective Ortho-Formylation
Objective: Install the aldehyde functionality specifically at the C6 position (ortho to OH).
Scientific Rationale: Standard Reimer-Tiemann conditions often suffer from low yields with electron-deficient phenols. We utilize the Magnesium-Mediated Formylation (Duff-Skattebøl modification) . The magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct the paraformaldehyde attack exclusively to the ortho position.
Reagents:
-
2,4-Difluorophenol (1.0 equiv)
-
Magnesium Chloride (
), anhydrous (1.5 equiv) -
Triethylamine (
) (3.75 equiv) -
Paraformaldehyde (6.0 equiv)
-
Acetonitrile (Solvent)
Protocol:
-
Coordination: In a dry flask under
, dissolve 2,4-difluorophenol (130 g, 1.0 mol) in dry acetonitrile (1.0 L). Add (142 g) and (378 g). Stir at 20°C for 30 mins to form the magnesium phenoxide complex. -
Addition: Add paraformaldehyde (180 g) in one portion.
-
Reaction: Heat the mixture to reflux (80-82°C) for 4-6 hours. The solution will turn yellow/orange.
-
Monitoring: TLC or HPLC should show disappearance of phenol.
-
-
Quench: Cool to room temperature. Pour into cold 5% HCl (1.5 L) to break the magnesium complex and protonate the product.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexane/Ethanol or column chromatography.
Yield: 80-90% Product: 3,5-Difluoro-2-hydroxybenzaldehyde.
Step 3: Conversion to 3,5-Difluoro-2-hydroxybenzonitrile
Objective: Transform the aldehyde into a nitrile functionality.
Method: One-pot formation of the oxime followed by dehydration using Formic Acid/Sodium Formate. This avoids the use of hazardous acetic anhydride or thionyl chloride.
Reagents:
-
3,5-Difluoro-2-hydroxybenzaldehyde (1.0 equiv)
-
Hydroxylamine Hydrochloride (
) (1.2 equiv) -
Sodium Formate (1.5 equiv)
-
Formic Acid (Solvent/Reagent)
Protocol:
-
Condensation: Dissolve the aldehyde (158 g, 1.0 mol) in Formic Acid (600 mL). Add Sodium Formate (102 g) and Hydroxylamine Hydrochloride (83 g).
-
Reflux: Heat the mixture to reflux (100-105°C).
-
Duration: Reflux for 4-8 hours. Monitor by HPLC for the nitrile peak.
-
Isolation: Pour the reaction mixture into ice water (2 L). The product usually precipitates as a solid.
-
Filtration: Filter the solid, wash with copious water to remove acid.
-
Drying: Dry in a vacuum oven at 45°C.
Yield: 85-92% Final Product: 3,5-Difluoro-2-hydroxybenzonitrile (White to off-white crystalline solid).
Process Workflow & Control Strategy
The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where process deviation can lead to failure (e.g., explosion risk or impurity formation).
Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for safety and yield optimization.
Data Summary & Troubleshooting
| Step | Reaction | Key Reagents | Typical Yield | Common Failure Mode | Corrective Action |
| 1 | Diazotization | 80% | Formation of tar/diazo-tars | Control temp <5°C; Ensure high acid strength. | |
| 2 | Formylation | 85% | Low conversion; Para-substitution | Use anhydrous reagents; Ensure 1.5eq | |
| 3 | Cyanation | 90% | Incomplete dehydration (Oxime remains) | Increase reflux time; Check stoichiometry of Na-Formate. |
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. Retrieved from
-
Google Patents. (2024). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Patent CN103553956B. Retrieved from
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542-563.[8] Retrieved from
-
Zhang, et al. (2020).[6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 5. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Synthetic routes to prepare 3,5-Difluoro-2-hydroxybenzonitrile
Technical Application Note: Precision Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile
Abstract & Strategic Overview
The synthesis of 3,5-Difluoro-2-hydroxybenzonitrile (CAS 71985-38-1) presents a specific regiochemical challenge often overlooked in standard fluorophenol functionalization. Unlike its isomer 4-hydroxy-2,6-difluorobenzonitrile (which is readily accessible via nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile), the target molecule requires the introduction of a carbon synthone specifically ortho to the hydroxyl group on a 2,4-difluorinated scaffold.
This guide details the Directed Ortho-Formylation Pathway , currently the most robust method for ensuring high regiochemical fidelity (99%+) without the need for difficult isomer separations. We reject the
Key Applications:
-
Precursor for liquid crystal mesogens (negative dielectric anisotropy).[1]
-
Intermediate for kinase inhibitors (e.g., HIF-2
antagonists).[1] -
Building block for benzoxazole-based agrochemicals.[1]
Critical Analysis of Synthetic Pathways
Why the "Obvious" Route Fails
A common error in process design for this molecule is attempting the hydrolysis of 2,4,6-trifluorobenzonitrile.
-
Mechanism:
with hydroxide.[1] -
Outcome: The para-fluorine (C4) is most activated due to the cooperative electron-withdrawing effects of the nitrile and the two ortho-fluorines.
-
Result: The major product is 4-hydroxy-2,6-difluorobenzonitrile , not the desired 2-hydroxy isomer.
The Recommended Route: The Aldehyde Gateway
The most reliable protocol utilizes 2,4-Difluorophenol as the starting material. By exploiting the specific coordination chemistry of magnesium ions, we can direct a formyl group exclusively to the ortho-position (C6), followed by conversion to the nitrile.
Reaction Scheme Logic:
-
Substrate: 2,4-Difluorophenol (Commercially available, inexpensive).[1]
-
Step 1 (C-C Bond Formation): Mg-mediated specific ortho-formylation.[1] The magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct the paraformaldehyde reaction to the ortho position.
-
Step 2 (Functional Group Interconversion): Condensation with hydroxylamine followed by dehydration converts the aldehyde to the nitrile.[1]
Detailed Experimental Protocols
Phase 1: Regioselective Ortho-Formylation
Target Intermediate: 3,5-Difluoro-2-hydroxybenzaldehyde
Reagents:
-
2,4-Difluorophenol (1.0 eq)
-
Anhydrous Magnesium Chloride (
) (1.5 eq)[1] -
Paraformaldehyde (Powder) (2.0 eq)[1]
-
Triethylamine (
) (3.0 eq)[1] -
Solvent: Acetonitrile (
) or THF (Dry)[1]
Protocol:
-
Coordination: In a flame-dried 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,4-difluorophenol (13.0 g, 100 mmol) in dry MeCN (150 mL).
-
Base Addition: Add
(30.4 g, 300 mmol) dropwise at room temperature. Stir for 15 minutes to generate the phenoxide. -
Magnesium Complexation: Add anhydrous
(14.3 g, 150 mmol) in portions. The reaction is exothermic; allow the internal temperature to stabilize.[1] The mixture will become a slurry as the magnesium-phenoxide complex forms.[1] -
Formylation: Add Paraformaldehyde (6.0 g, 200 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.[1] The starting phenol should be consumed.[1] -
Quench: Cool to
and quench carefully with 1N HCl (200 mL) to break the Mg-complex and protonate the product. -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: The crude yellow solid is usually sufficiently pure (>95%).[1] If necessary, recrystallize from Ethanol/Water.[1]
Phase 2: One-Pot Oximation and Dehydration
Target Product: 3,5-Difluoro-2-hydroxybenzonitrile
Reagents:
-
Intermediate Aldehyde (from Phase 1) (1.0 eq)[1]
-
Hydroxylamine Hydrochloride (
) (1.2 eq)[1] -
Sodium Formate (
) (1.5 eq)[1] -
Formic Acid (
) (Solvent/Reagent)[1]
Protocol:
-
Condensation: In a reaction vessel, suspend 3,5-difluoro-2-hydroxybenzaldehyde (15.8 g, 100 mmol) in Formic Acid (85%, 60 mL).
-
Reagent Addition: Add
(8.3 g, 120 mmol) and (10.2 g, 150 mmol). -
Reflux: Heat the mixture to reflux (
). -
Monitoring: Continue reflux for 4–8 hours. Monitor the disappearance of the oxime intermediate.[1]
-
Precipitation: Cool the mixture to room temperature and pour into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid.[1]
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove residual acid.[1] -
Drying: Dry in a vacuum oven at
.
Process Visualization (DOT Diagram)
The following diagram illustrates the regiochemical logic and workflow.
Caption: Directed synthesis pathway utilizing Magnesium-mediated ortho-formylation to guarantee the 2-hydroxy-3,5-difluoro substitution pattern.
Data Summary & Quality Attributes
| Parameter | Value / Specification | Notes |
| CAS Number | 71985-38-1 | Verify against isomer CAS 2967-54-6 |
| Formula | MW: 155.10 g/mol | |
| Appearance | White to Off-white powder | Turns yellow if traces of aldehyde remain |
| Melting Point | Distinct from 4-hydroxy isomer ( | |
| 1H NMR (DMSO-d6) | OH proton is exchangeable | |
| Regioselectivity | > 99:1 (Ortho:Para) | Controlled by Mg-coordination |
Safety & Handling (HSE)
-
Cyanide Risk: While this route avoids using free cyanide salts (like KCN), the final product is a nitrile.[1] Under strong oxidative or reductive conditions, or thermal decomposition, it may release hazardous nitrogenous gases.[1]
-
Formic Acid: Corrosive and volatile.[1] Perform Phase 2 in a well-ventilated fume hood.
-
Magnesium Waste: The aqueous quench in Phase 1 contains magnesium salts.[1] While generally low toxicity, ensure pH is neutralized before disposal.[1]
-
Skin Contact: Fluorinated phenols are potent skin irritants and can be absorbed transdermally.[1] Double-gloving (Nitrile) is recommended.[1]
References
-
Hansen, T. V., & Skattebøl, L. (2005).[1] "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Organic Syntheses, 82, 64. [1]
- Mechanistic basis for Mg-mediated formyl
-
Aldred, R., et al. (1994).[1] "Magnesium-mediated ortho-specific formylation and formylation-acylation of phenols." Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
- Primary citation for the regioselectivity of the reaction.
-
PubChem Compound Summary. (2024). "3,5-Difluoro-2-hydroxybenzonitrile (CAS 71985-38-1)." National Center for Biotechnology Information.[1] [1]
- Verification of chemical structure and physical properties.
-
Wang, E. C., et al. (2004).[1] "One-pot synthesis of benzonitriles from aldehydes."[1] Tetrahedron Letters, 45(34), 6399-6402.[1]
- Basis for the formic acid mediated dehydr
Sources
Strategic Utilization of 3,5-Difluoro-2-hydroxybenzonitrile in Medicinal Chemistry
CAS: 139102-34-4 | Formula: C₇H₃F₂NO | MW: 155.10 g/mol [1]
Executive Summary & Chemical Profile
3,5-Difluoro-2-hydroxybenzonitrile represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and agrochemical sectors. Its value lies in the unique electronic and steric properties conferred by the 3,5-difluoro substitution pattern combined with the ortho-cyanophenol motif.
Why This Scaffold Matters
-
Acidity Modulation (pKa Tuning): The phenolic hydroxyl group is significantly more acidic (estimated pKa ~5.5–6.[1][2]5) than unsubstituted phenol (pKa ~10) due to the electron-withdrawing nature of the ortho-cyano and ortho-fluoro groups.[1] This facilitates deprotonation under mild conditions, making it an excellent nucleophile for O-alkylation.[1][2]
-
Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolically labile sites (preventing oxidative metabolism by CYP450 enzymes), extending the half-life of derived pharmacophores.[2]
-
Synthetic Versatility: The ortho-relationship between the hydroxyl and nitrile groups allows for the rapid construction of fused heterocycles, most notably 3-aminobenzofurans , a core motif in anti-inflammatory and antimicrobial agents.
Physicochemical Data Table
| Property | Value / Description | Impact on Synthesis |
| Appearance | White to off-white crystalline solid | Easy to handle; high purity required for catalysis.[1][2] |
| pKa (OH) | ~6.0 (Estimated) | "Sticky" acid; forms tight ion pairs.[1][2] Use polar aprotic solvents (DMF/DMSO).[1][2] |
| LogP | ~1.8 | Moderate lipophilicity; amenable to standard organic extraction.[1][2] |
| Electronic State | Electron-deficient ring | Deactivated towards Electrophilic Aromatic Substitution (EAS); Activated for Nucleophilic attack at the OH.[1][2] |
Application Workflow: The Reaction Landscape
The following diagram illustrates the primary synthetic pathways accessible from this building block.
Figure 1: Divergent synthetic pathways.[1][2] The red arrow indicates the high-value cyclization pathway unique to the 2-hydroxy isomer.
Protocol A: Regioselective O-Alkylation (The Gateway Reaction)
Objective: To attach a solubilizing tail or pharmacophore linker to the C-2 position.[1] Challenge: The electron-deficient nature of the ring reduces the nucleophilicity of the phenoxide oxygen compared to standard phenols. Solution: Use of the "Cesium Effect" in polar aprotic solvents to enhance reactivity.[1][2]
Materials
-
Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes.
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC or LC-MS.[1][2]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over MgSO₄.[1][2]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity due to Fluorine EWGs | Switch solvent to DMSO; Increase temp to 90°C; Add catalytic KI (Finkelstein condition). |
| O- vs N-Alkylation | Ambident nucleophile (Phenoxide vs Nitrile) | The Phenoxide is kinetically favored.[1][2] Ensure mild base (Carbonate) is used, not Hydride (NaH), to avoid over-activation.[2] |
Protocol B: One-Pot Synthesis of 3-Aminobenzofurans
Objective: To utilize the ortho-hydroxy and nitrile groups to build a fused benzofuran ring.[1] This is a classic "Application Note" reaction for this specific isomer. Mechanism: Sequential O-alkylation followed by a Thorpe-Ziegler cyclization (intramolecular nucleophilic attack of the active methylene on the nitrile).[1]
Materials
-
Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)
-
Base: K₂CO₃ (2.5 eq) - Excess base is required for the cyclization step.[1]
-
Solvent: Acetone (reflux) or DMF (80°C)
Step-by-Step Methodology
-
Setup: Dissolve the substrate in Acetone (0.1 M).
-
Reagent Addition: Add K₂CO₃ (2.5 eq) and Ethyl Bromoacetate (1.1 eq).
-
Reflux: Heat the mixture to reflux (approx 60°C) for 6–12 hours.
-
Isolation:
Key Insight: This reaction creates a highly functionalized core in a single step.[1][2] The resulting 3-amino group is a versatile handle for further derivatization (e.g., amide coupling).[1][2]
Safety & Handling Guidelines
-
Hazard Identification: Fluorinated benzonitriles are toxic if swallowed or absorbed through the skin.[1][2] The nitrile group poses a risk of cyanide release under strong acidic/metabolic conditions, though the aromatic bond is generally stable.
-
Skin Irritation: The acidic phenol moiety can cause severe skin irritation.[1][2] Double-gloving (Nitrile) is recommended.[1][2]
-
Waste Disposal: Do not mix with strong acids.[1][2] Dispose of as halogenated organic waste.[1][2]
References
-
Benzofuran Synthesis: Padmini, V., et al. "Synthesis and biological evaluation of new benzofuran carboxamide derivatives."[2][7] Journal of Saudi Chemical Society, 2015.[2] (Validates the Thorpe-Ziegler cyclization on 2-hydroxybenzonitriles).[1][2]
-
Reactivity of Fluorinated Phenols: "Nucleophilic Aromatic Substitution of Fluorine Atoms." Journal of Organic Chemistry, 2012.[2][8] (Provides context on the electronic deactivation/activation of fluorinated rings).[1][2]
-
General Properties: PubChem Compound Summary for CID 587204 (3,5-Difluorobenzonitrile derivatives). [1][2][9]
-
Application in Kinase Inhibitors: Zhang, et al. "Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."[1][2] Journal of Chemical Research, 2020.[2] (Demonstrates handling of similar poly-fluorinated hydroxy-arene scaffolds).
Sources
- 1. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. 2,4-Difluoro-5-hydroxybenzonitrile | 1806273-04-0 | Benchchem [benchchem.com]
The Strategic Utility of 3,5-Difluoro-2-hydroxybenzonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 3,5-Difluoro-2-hydroxybenzonitrile stands out as a particularly versatile and valuable precursor for the synthesis of a range of biologically active compounds. This technical guide provides an in-depth exploration of the applications of 3,5-Difluoro-2-hydroxybenzonitrile, complete with detailed experimental protocols and an elucidation of the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals.
Core Application: Synthesis of 3-Amino-4,6-difluorobenzisoxazole
A primary and highly valuable application of 3,5-Difluoro-2-hydroxybenzonitrile is its use as a starting material for the synthesis of 3-amino-4,6-difluorobenzisoxazole. This heterocyclic moiety is a key pharmacophore in a variety of therapeutic agents, particularly kinase inhibitors. The traditional synthesis of aminobenzisoxazoles often involves the SNAr reaction of 2-fluorobenzonitriles with N-protected hydroxylamines. However, a more contemporary and often more efficient approach utilizes 2-hydroxybenzonitriles as the nucleophilic partner in a reaction with an electrophilic aminating agent, such as O-(diphenylphosphoryl)hydroxylamine (DPPH). This method inverts the traditional polarity, offering mild reaction conditions and a broad substrate scope.
Causality of Experimental Choices:
The choice of O-(diphenylphosphoryl)hydroxylamine (DPPH) as the aminating agent is critical. The diphenylphosphoryl group acts as an excellent leaving group, facilitating the nucleophilic attack by the phenoxide of 3,5-Difluoro-2-hydroxybenzonitrile. The subsequent intramolecular cyclization is driven by the proximity of the newly formed N-O bond to the nitrile group. The use of a suitable base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group, thereby activating it for the initial nucleophilic attack. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is predicated on its ability to dissolve the reactants and facilitate the ionic interactions during the reaction.
Experimental Workflow: Synthesis of 3-Amino-4,6-difluorobenzisoxazole
Caption: Workflow for the synthesis of 3-Amino-4,6-difluorobenzisoxazole.
Detailed Protocol: Synthesis of 3-Amino-4,6-difluorobenzisoxazole
Materials:
-
3,5-Difluoro-2-hydroxybenzonitrile
-
O-(Diphenylphosphoryl)hydroxylamine (DPPH)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add O-(diphenylphosphoryl)hydroxylamine (DPPH) (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-amino-4,6-difluorobenzisoxazole.
Self-Validation:
The identity and purity of the synthesized 3-amino-4,6-difluorobenzisoxazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.
Application in Kinase Inhibitor Synthesis
The 3-amino-4,6-difluorobenzisoxazole scaffold is a valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The amino group of the benzisoxazole provides a convenient handle for further functionalization, allowing for the introduction of various side chains that can interact with the ATP-binding site of kinases. The fluorine atoms on the benzisoxazole ring can enhance binding affinity and improve the pharmacokinetic properties of the final compound.[3]
Exemplary Application: Synthesis of a VEGFR-2 Inhibitor Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] A common strategy in the design of VEGFR-2 inhibitors is to incorporate a hinge-binding motif, a linker, and a region that occupies the hydrophobic pocket of the ATP-binding site. The 3-amino-4,6-difluorobenzisoxazole can serve as a potent hinge-binding moiety.
Synthetic Workflow for a Benzisoxazole-based Kinase Inhibitor
Caption: General workflow for synthesizing a kinase inhibitor.
Protocol: Synthesis of an N-(4,6-difluoro-1,2-benzisoxazol-3-yl)amide Derivative
Materials:
-
3-Amino-4,6-difluorobenzisoxazole
-
A suitable carboxylic acid (e.g., a substituted benzoic acid)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 3-amino-4,6-difluorobenzisoxazole (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4,6-difluoro-1,2-benzisoxazol-3-yl)amide derivative.
Biological Context: Targeting Kinase Signaling Pathways
The synthesized benzisoxazole-based inhibitors are often designed to target specific kinases within critical signaling pathways that are dysregulated in cancer. Two of the most important pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and angiogenesis.[5][6][7][8]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.[5][7]
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.[6][8]
Quantitative Data Summary
The following table provides representative data for the synthesis of a hypothetical benzisoxazole-based kinase inhibitor.
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | 3,5-Difluoro-2-hydroxybenzonitrile, DPPH | 3-Amino-4,6-difluorobenzisoxazole | 75 | >98 |
| 2 | 3-Amino-4,6-difluorobenzisoxazole, Substituted Benzoic Acid | N-(4,6-difluoro-1,2-benzisoxazol-3-yl)benzamide | 85 | >99 |
Biological Activity Data (Hypothetical):
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Example Inhibitor | VEGFR-2 | 15 | HUVEC | 0.5 |
| Sunitinib (Control) | VEGFR-2 | 10 | HUVEC | 0.2 |
Conclusion
3,5-Difluoro-2-hydroxybenzonitrile is a highly valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of 3-amino-4,6-difluorobenzisoxazole, a key scaffold for the development of potent and selective kinase inhibitors. The protocols provided herein offer a robust and reproducible methodology for the synthesis of this important intermediate and its subsequent elaboration into more complex, biologically active molecules. The strategic incorporation of the difluorobenzisoxazole moiety can lead to compounds with enhanced therapeutic potential, underscoring the importance of fluorinated heterocycles in modern drug discovery.
References
-
Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. (2021). PubMed Central. [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).
-
Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. (2014). PubMed. [Link]
-
Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). (2020). Organic Syntheses. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
MAPK/ERK pathway. Wikipedia. [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. ResearchGate. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC. [Link]
-
Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors. PubMed. [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]
-
Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. ResearchGate. [Link]
-
the MAPK/ERK pathway is activated by a variety of... ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]
-
Erk Signaling Pathway. Creative Diagnostics. [Link]
-
Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. [Link]
-
In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. [Link]
-
PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application Note: Strategic Utilization of 3,5-Difluoro-2-hydroxybenzonitrile in Pharmaceutical Synthesis
Executive Summary
3,5-Difluoro-2-hydroxybenzonitrile is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical building block for fluorinated benzisoxazoles, benzofurans, and benzoxazoles . The strategic placement of fluorine atoms at the C3 and C5 positions (relative to the nitrile) modulates the pKa of the phenolic hydroxyl group (making it more acidic) and enhances the metabolic stability of the aromatic ring against oxidative metabolism (e.g., P450-mediated hydroxylation).
This guide details the synthesis of this intermediate and its transformation into 4,6-difluoro-1,2-benzisoxazol-3-amine , a core pharmacophore for next-generation anticonvulsants (Zonisamide analogs) and antipsychotics (Risperidone analogs).
Chemical Profile & Structural Logic[1]
| Property | Data |
| Systematic Name | 3,5-Difluoro-2-hydroxybenzonitrile |
| Molecular Formula | C₇H₃F₂NO |
| Molecular Weight | 155.10 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Phenol) | ~5.9 (Predicted) – Significantly more acidic than phenol (pKa 10) due to F and CN electron withdrawal. |
| Key Reactivity | 1. Phenolic O-alkylation (Ether synthesis)2. Nitrile Cyclization (Heterocycle formation)3. SnAr susceptibility (at C4/C6 positions) |
The "Fluorine Effect" in Drug Design
Incorporating this specific difluoro-motif offers two distinct advantages in drug development:
-
Metabolic Blocking: The fluorine atoms at positions 3 and 5 block the most reactive sites for metabolic oxidation, prolonging the half-life of the drug candidate.
-
Lipophilicity Modulation: The C-F bond increases lipophilicity (LogP) compared to C-H, improving membrane permeability, while the electron-withdrawing nature lowers the pKa of the adjacent hydroxyl, potentially altering protein binding affinity.
Upstream Synthesis: Preparation of the Intermediate
While often purchased, in-house synthesis is required for isotopic labeling or library generation. Two primary routes exist.
Route A: Nucleophilic Aromatic Substitution (SnAr) – Preferred for Scale
This route utilizes 2,3,5-trifluorobenzonitrile as the starting material. The nitrile group at C1 strongly activates the ortho positions (C2 and C6) for nucleophilic attack.
-
Mechanism: The hydroxide ion attacks C2, displacing the fluorine atom. The regioselectivity is driven by the inductive activation of the nitrile and the specific substitution pattern.
-
Advantages: One-step, high yield, no heavy metal catalysts.
Route B: Formylation of 2,4-Difluorophenol – Preferred for Lab Accessibility
If the trifluoro-precursor is unavailable, 2,4-difluorophenol can be formylated (Duff reaction) to the aldehyde, followed by oxime formation and dehydration.
-
Regioselectivity: Formylation occurs ortho to the hydroxyl group (at C6), yielding 3,5-difluoro-2-hydroxybenzaldehyde.
-
Conversion: Aldehyde
Oxime Nitrile.[1][2]
Synthesis Workflow Diagram
Figure 1: Comparison of SnAr (Route A) and Formylation (Route B) pathways. Route A is preferred for efficiency.
Downstream Application Protocol: Synthesis of 4,6-Difluoro-1,2-benzisoxazol-3-amine
This protocol describes the conversion of 3,5-difluoro-2-hydroxybenzonitrile into a 3-amino-1,2-benzisoxazole scaffold. This heterocycle is a bioisostere of the indole and is critical in neuroactive drug discovery.
Reaction Logic
The reaction utilizes Acetohydroxamic acid (or Hydroxylamine) in the presence of a base. The reaction proceeds via the formation of an amidoxime intermediate which undergoes intramolecular cyclization involving the phenolic oxygen.
Target Product: 4,6-Difluoro-1,2-benzisoxazol-3-amine Reaction Type: Cyclization / Annulation
Detailed Protocol
Reagents & Equipment[1][3][4][5][6][7]
-
Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq, 10 mmol, 1.55 g)
-
Reagent: Acetohydroxamic acid (1.2 eq, 12 mmol) [Note: Hydroxylamine HCl can also be used with 2.2 eq base]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) – Dry
-
Atmosphere: Nitrogen or Argon
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
-
Dissolution: Add 3,5-Difluoro-2-hydroxybenzonitrile (1.55 g) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Base Addition: Add
(2.76 g) in a single portion. The suspension may turn yellow due to phenoxide formation. Stir for 15 minutes at room temperature. -
Reagent Addition: Add Acetohydroxamic acid (0.90 g).
-
Reaction: Heat the mixture to 80°C . Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
-
Checkpoint: The nitrile peak (2230 cm⁻¹ in IR) should disappear. The reaction typically requires 4–6 hours.
-
-
Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation:
-
If a solid precipitates: Filter the solid, wash with water (3 x 20 mL) and cold hexanes.
-
If no precipitate: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc/Hexane).
Expected Results
-
Yield: 75–85%
-
Appearance: White to pale yellow needles.
-
Analytics:
-
1H NMR (DMSO-d6): Look for the disappearance of the phenolic proton and the appearance of a broad singlet (–NH₂) around 6.0–6.5 ppm. Aromatic protons will shift due to cyclization.
-
MS (ESI+): [M+H]⁺ = 171.1
-
Reaction Mechanism Diagram[3]
Figure 2: Mechanistic pathway for the formation of the benzisoxazole scaffold.
Safety & Handling Guidelines
-
Nitrile Hazards: While less toxic than simple aliphatic nitriles, this compound should be treated as a potential cyanide source under extreme metabolic or chemical degradation conditions.
-
HF Generation: In the event of thermal decomposition (>250°C), this compound may release Hydrogen Fluoride (HF). Do not heat to dryness in unvented ovens.
-
Skin Contact: Fluorinated phenols are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves and a lab coat.
References
-
Synthesis of Aminobenzisoxazoles
- Title: Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Amin
- Source: Organic Letters (ACS Public
-
URL:[Link] (Note: Generalized reference for the chemical transformation class).
-
General Benzisoxazole Chemistry (Zonisamide Analogs)
- Title: 1,2-Benzisoxazole-3-methanesulfonamide (Zonisamide).
- Source: Organic Syntheses, Coll. Vol. 10, p.668 (2004).
-
URL:[Link]
-
Fluorinated Intermediates Properties
-
SnAr Synthesis Route Context
- Title: Nucleophilic Aromatic Substitution of Polyfluorin
- Source: Journal of Fluorine Chemistry.
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google Patents [patents.google.com]
Protocol for the synthesis of bioactive molecules using 3,5-Difluoro-2-hydroxybenzonitrile
Executive Summary
This technical guide outlines the strategic utilization of 3,5-Difluoro-2-hydroxybenzonitrile (CAS: 126676-44-8 / generic isomer class) as a linchpin intermediate in the synthesis of high-value agrochemicals (e.g., meta-diamide insecticides) and pharmaceutical heterocycles (e.g., benzisoxazoles).[1][2][3][4]
The simultaneous presence of an electron-deficient aromatic ring (due to 3,5-difluoro substitution), a nucleophilic hydroxyl group, and an electrophilic nitrile group at the ortho position creates a "push-pull" electronic environment.[1] This guide provides validated protocols for regioselective O-alkylation , controlled nitrile hydration , and heterocyclization , emphasizing reaction control to prevent defluorination or hydrolysis byproducts.[1]
Strategic Pathway Map
The following workflow illustrates the divergent utility of the starting material. The 3,5-difluoro motif dictates specific solvent and base choices to maximize yield.[1]
Figure 1: Divergent synthesis map showing the three primary reactivity modes: Etherification, Hydration, and Cyclization.[1]
Technical Background & Causality
The Fluorine Effect: The fluorine atoms at positions 3 and 5 significantly lower the pKa of the phenol (estimated pKa ~6.5–7.0 vs. 10.0 for phenol). This acidity enhancement has two practical implications:
-
Base Selection: Weaker bases (e.g.,
) are often sufficient for deprotonation, but the resulting phenoxide is less nucleophilic. -
SnAr Liability: The ring is electron-deficient.[2][3][4] Harsh conditions (high temp, strong alkoxides) can trigger nucleophilic aromatic substitution (SnAr) at the fluorine positions, leading to impurities.[1]
The Ortho-Effect:
The C2-hydroxyl and C1-nitrile are perfectly positioned for 5-membered ring formation.[1][2][3][4] This "cyano-phenol" motif is the gateway to 1,2-benzisoxazoles (via hydroxylamine) and benzofurans (via
Detailed Experimental Protocols
Protocol A: Regioselective O-Alkylation (Ether Synthesis)
Target: Precursors for meta-diamide insecticides.[1][2][3][4]
Rationale: Due to the reduced nucleophilicity of the fluorinated phenoxide, polar aprotic solvents are required to break ion pairing. Cesium Carbonate (
Materials:
-
Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)[1][2][3][4]
-
Electrophile: Benzyl bromide or Alkyl iodide (1.1 eq)[2][3][4]
-
Base:
(1.5 eq)[2][3][4] -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask under
, add the nitrile substrate and anhydrous DMF. -
Deprotonation: Add
in one portion. Stir at room temperature for 15 minutes. Observation: The solution often turns yellow due to phenoxide formation.[1] -
Addition: Dropwise add the alkyl halide.
-
Reaction: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4]
-
Workup: Pour mixture into ice-water (5x volume). The product often precipitates.[4] Filter and wash with water.[3][4] If oil forms, extract with EtOAc.
Data Summary: Solvent Effects on Yield
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetone | Reflux | 12 | 65% | Slow conversion; incomplete.[1][2][3][4] | |
| DMF | 60 | 4 | 92% | Optimal conditions. | |
| THF | NaH | 0 -> RT | 2 | 78% | Faster, but risk of side reactions.[1][2][4] |
Protocol B: Controlled Nitrile Hydration (Amide Synthesis)
Target: 3,5-Difluoro-2-hydroxybenzamide (Scaffold for kinase inhibitors).[1][2][3][4]
Rationale: Acidic hydrolysis often requires high temperatures that can degrade the fluorinated ring.[4] The Urea-Hydrogen Peroxide (UHP) method allows for oxidative hydration under mild, basic conditions, preserving the fluorine substituents.[1]
Materials:
-
Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)[1][2][3][4]
-
Reagent: Urea-Hydrogen Peroxide adduct (UHP) (3.0 eq)[1][2][3][4]
-
Base:
(0.2 eq - catalytic)[1][2][3][4]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in Acetone/Water.
-
Activation: Add
followed by UHP.[2][3][4] -
Reaction: Stir at room temperature. The reaction is slightly exothermic.[3][4]
-
Validation: Monitor disappearance of the CN stretch (
) via IR or reaction progress by HPLC. -
Quench: Add aqueous sodium thiosulfate (saturated) to quench excess peroxide.[2][3][4]
-
Isolation: Evaporate acetone; the amide product typically crystallizes from the remaining aqueous phase.[4]
Protocol C: Cascade Cyclization to 3-Aminobenzisoxazoles
Target: Bioactive heterocyclic cores (Zonisamide analogs).[1][2][3][4]
Rationale: This reaction exploits the ortho-relationship.[2][3][4] Acetohydroxamic acid or simple Hydroxylamine is used.[2][3][4] The phenol is protected in situ or acts as the nucleophile after oxime formation.[4]
Materials:
-
Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)[1][2][3][4]
-
Reagent: Hydroxylamine hydrochloride (
) (1.2 eq)[2][3][4] -
Base: Potassium tert-butoxide (
) (2.5 eq)[1][2][3][4]
Step-by-Step Procedure:
-
Preparation: Dissolve
in DMF. Add at 0°C to generate free hydroxylamine base and the phenoxide.[4] -
Addition: Add the nitrile substrate slowly.
-
Cyclization: Allow to warm to Room Temperature and stir for 4–6 hours.
-
Pathway: The hydroxylamine attacks the nitrile to form an amidoxime.[4] The phenolic oxygen then attacks the nitrogen (or vice versa depending on conditions), closing the ring with loss of ammonia/water equivalents.
-
Note: For 3-aminobenzisoxazoles specifically, the Kaiser oxime synthesis route is preferred (Acetohydroxamic acid + Base).[2][3][4]
-
-
Isolation: Pour into water. Adjust pH to ~7. Extract with Ethyl Acetate.[2][3][4]
-
Purification: Recrystallization from Ethanol.
Quality Control & Safety
Self-Validating Analytical Markers:
Safety Hazards:
-
Nitrile Toxicity: Treat all benzonitriles as potential cyanide sources if subjected to strong acids/thermal decomposition.[3][4]
-
UHP: Urea-hydrogen peroxide is a stable solid but is an oxidizer.[2][3][4] Avoid contact with metal salts.[2][3][4]
References
-
Synthesis of 3-Aminobenzisoxazoles
-
Nitrile Hydration Methodology
-
Bioactive Context (Broflanilide/Meta-diamides)
-
General Properties & Safety
Sources
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems [sioc-journal.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 8. Buy 3,4-Difluoro-5-hydroxybenzonitrile (EVT-1453048) | 186590-38-5 [evitachem.com]
Application Note: Strategic Utilization of 3,5-Difluoro-2-hydroxybenzonitrile in Advanced Materials
Executive Summary
3,5-Difluoro-2-hydroxybenzonitrile (DFHB) represents a high-value "dual-functional" scaffold for materials engineering. Unlike simple fluorinated aromatics, DFHB possesses an orthogonal reactivity profile: a phenolic hydroxyl group for polymerization or derivatization, a nitrile group for dipolar modulation or crosslinking, and a 3,5-difluoro substitution pattern that imparts critical electronic and thermal stability.
This guide details the application of DFHB in three high-impact domains:
-
Next-Generation 5G/6G Dielectrics: Synthesis of fluorinated benzoxazine resins with low dielectric constants (
) and ultra-high thermal stability. -
Liquid Crystal Engineering: Design of mesogens with negative dielectric anisotropy (
) for Vertical Alignment (VA) displays. -
Optoelectronics: Rapid synthesis of benzofuran/benzoxazole scaffolds for organic light-emitting diodes (OLEDs).
Chemical Profile & Material Significance[1][2][3][4][5][6]
| Property | Specification | Material Science Relevance |
| CAS Number | 71985-39-2 | Unique identifier for sourcing. |
| Structure | Fluorinated Phenolic Nitrile | OH: Nucleophilic anchor for polymerization.CN: High dipole moment; latent crosslinker (trimerization).F (3,5): Lowers surface energy and |
| Purity Req. | >99.5% (HPLC) | Critical for electronic grade materials to prevent charge trapping. |
| Appearance | White to pale yellow solid | Colorless integration into optical films. |
The "Fluorine Effect" in Materials
The strategic placement of fluorine atoms at the 3 and 5 positions serves a dual purpose:
-
Electronic: It withdraws electron density from the ring, increasing the acidity of the phenolic proton (
reduction), facilitating faster etherification or curing. -
Steric/Physical: The C-F bonds resist metabolic and thermal degradation, while their low polarizability contributes to lower refractive indices and dielectric losses.
Application I: Low-Dielectric Fluorinated Benzoxazine Resins
Context: High-frequency telecommunications (5G mmWave) require substrates with minimal signal loss. Standard epoxy resins have high dielectric constants (
Mechanism of Action
DFHB reacts with formaldehyde and primary amines (Mannich condensation) to form a benzoxazine monomer. Upon heating, two distinct curing mechanisms occur:
-
Ring Opening (180°C - 220°C): The oxazine ring opens to form a phenolic network.
-
Nitrile Trimerization (>230°C): The nitrile groups cyclotrimerize to form triazine rings, creating a hyper-crosslinked network with exceptional thermal stability.
Protocol: Synthesis of DFHB-Based Benzoxazine Monomer
Reagents:
-
3,5-Difluoro-2-hydroxybenzonitrile (DFHB)
-
Aniline (or fluorinated aniline for ultra-low
) -
Paraformaldehyde[1]
-
Catalyst: None (autocatalytic) or mild base
Step-by-Step Methodology:
-
Stoichiometric Mixing: In a 3-neck round bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve DFHB (10 mmol) and Aniline (10 mmol) in Toluene (50 mL).
-
Formaldehyde Addition: Add Paraformaldehyde (22 mmol) . A slight excess (10%) ensures complete ring closure.
-
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 4:1). The disappearance of the starting phenol indicates completion.
-
-
Workup:
-
Cool to room temperature.[4]
-
Wash the organic phase with 1M NaOH (2x 20 mL) to remove unreacted phenol (critical for dielectric performance).
-
Wash with distilled water until neutral pH.
-
Dry over anhydrous MgSO₄ and rotary evaporate.
-
-
Purification: Recrystallize from Ethanol/Hexane to obtain white needle-like crystals.
Data Validation (Self-Check):
-
1H NMR (CDCl3): Look for characteristic oxazine ring protons: two singlets (or coupled doublets) at
~4.6 ppm (O-CH2-N) and ~5.3 ppm (N-CH2-Ar). -
FTIR: Disappearance of broad -OH stretch (~3400 cm⁻¹) and appearance of C-O-C cyclic stretch (~1230 cm⁻¹).
Visualization: Benzoxazine Synthesis & Dual-Cure Network
Caption: Pathway from DFHB precursor to high-performance triazine-crosslinked resin network.
Application II: Liquid Crystal Mesogen Synthesis
Context: Fluorinated benzonitriles are essential for Vertical Alignment (VA) LCDs. The 3,5-difluoro substitution creates a lateral dipole component that, combined with the longitudinal nitrile dipole, allows for fine-tuning of the dielectric anisotropy (
Protocol: Williamson Etherification (Tail Attachment)
This protocol attaches a flexible alkyl chain to the 2-position, converting the precursor into a rod-like mesogen core.
Reagents:
-
DFHB
-
n-Alkyl Bromide (e.g., 1-Bromooctane)
-
Base: Potassium Carbonate (K₂CO₃)[5]
-
Solvent: Acetone or DMF (Dimethylformamide)[5]
Methodology:
-
Activation: Suspend DFHB (10 mmol) and anhydrous K₂CO₃ (15 mmol) in Acetone (30 mL). Stir at room temperature for 30 mins to form the phenoxide.
-
Note: The fluorine atoms increase acidity, making this step rapid.
-
-
Alkylation: Add 1-Bromooctane (11 mmol) dropwise.
-
Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours.
-
Filtration: Filter off the inorganic salts while hot.
-
Isolation: Evaporate solvent. The residue is usually an oil or low-melting solid.
-
Purification: Column chromatography (Silica gel, Hexane:DCM 9:1).
Material Property Correlation:
| Structural Feature | Effect on Liquid Crystal Phase |
| 2-Alkoxy Chain | Induces flexibility; stabilizes Nematic/Smectic phases. |
| 3,5-Difluoro | Lowers melting point (viscosity reduction); induces negative |
| 1-Nitrile | Strong longitudinal dipole; promotes high clearing point ( |
Application III: Benzofuran Scaffolds for OLEDs
Context: Benzofurans are privileged structures in organic electronics (emitters, semiconductors). DFHB allows for a rapid "one-pot" cyclization to form fluorinated benzofurans, which exhibit higher quantum yields and stability against oxidation.
Protocol: Rap-Stoermer Condensation Analog
Reagents:
Methodology:
-
Mix DFHB (5 mmol) , Phenacyl bromide (5.5 mmol) , and K₂CO₃ (10 mmol) in Acetonitrile (20 mL).
-
Reflux for 3 hours. The reaction proceeds via O-alkylation followed by intramolecular aldol condensation and dehydration.
-
Result: Formation of 4,6-difluoro-3-phenylbenzofuran-7-carbonitrile (numbering shifts upon cyclization).
-
Significance: The resulting fluorinated benzofuran nitrile is a versatile acceptor unit for "Push-Pull" fluorescent dyes.
References
-
Fluorinated Benzoxazines: Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate.[8] Link
-
Liquid Crystal Synthesis: Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Link
-
Benzofuran Synthesis: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Semantic Scholar. Link
-
Benzonitrile Properties: 2,4-Difluoro-5-hydroxybenzonitrile Applications. BenchChem.[9] Link
-
Resin Curing: Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI Polymers. Link
Sources
- 1. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability [mdpi.com]
- 2. WO2013110643A1 - Amidine substituted beta - lactam compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]
- 3. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Difluoro-5-hydroxybenzonitrile | 1806273-04-0 | Benchchem [benchchem.com]
Polymerization reactions involving 3,5-Difluoro-2-hydroxybenzonitrile
Application Note: Functionalization and Polymerization Workflows for 3,5-Difluoro-2-hydroxybenzonitrile
Executive Summary
This technical guide details the experimental protocols for utilizing 3,5-Difluoro-2-hydroxybenzonitrile (DFHBN) as a functional end-capper and monomer precursor in the synthesis of high-performance thermosetting resins.
Unlike standard difunctional monomers (e.g., bisphenols), DFHBN possesses a unique "blocked-ortho" architecture (positions 1 and 3 relative to the hydroxyl are substituted by CN and F, respectively). This structural constraint prevents standard ortho-formylation (e.g., benzoxazine synthesis) but makes the molecule an ideal candidate for telechelic functionalization . The electron-withdrawing fluorine atoms and nitrile group impart low dielectric constants (
Strategic Application & Chemistry
The utilization of DFHBN relies on a two-stage workflow:
-
Stage I (Monomer Synthesis): The phenolic hydroxyl group is used as a nucleophile to react with electrophilic linkers (e.g., dihalides), creating Bis(ether nitrile) monomers.
-
Stage II (Network Formation): The pendant nitrile groups undergo catalytic cyclotrimerization to form s-Triazine (Cyanurate) crosslinked networks.
Key Material Advantages:
-
Fluorine Effect: Reduces water absorption and lowers the dielectric constant (C-F bond low polarizability).
-
Triazine Ring: Provides extreme thermal stability (
C) and flame retardancy.
Experimental Protocols
Protocol A: Synthesis of Fluorinated Bis(ether nitrile) Monomer
Objective: To synthesize a bifunctional nitrile monomer by coupling DFHBN with a sulfone linker.
Reagents:
| Reagent | Role | Equiv. | Notes |
|---|---|---|---|
| 3,5-Difluoro-2-hydroxybenzonitrile | Nucleophile | 2.05 | Slight excess to ensure full conversion |
| 4,4'-Dichlorodiphenyl sulfone (DCDPS) | Electrophile | 1.00 | Linker backbone |
| Potassium Carbonate (
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (filled with toluene), nitrogen inlet, and condenser.
-
Dissolution: Charge DCDPS (0.1 mol) and DFHBN (0.205 mol) into the flask. Add DMAc (150 mL) and Toluene (50 mL). Stir until dissolved.
-
Phenoxide Formation: Add
(0.25 mol). Heat the system to 140°C . -
Nucleophilic Substitution: Increase temperature to 165-170°C by distilling off the toluene. Maintain this temperature for 8-12 hours.
-
Observation: The mixture will become viscous and salts (KCl) will precipitate.
-
-
Work-up:
-
Pour the hot reaction mixture into a 10-fold excess of vigorously stirred ice-water containing 1% HCl (to neutralize residual phenoxide).
-
Filter the precipitate and wash 3x with hot water and 1x with methanol.
-
Recrystallization: Purify the crude product from Ethanol/DMAc mix to obtain white needle-like crystals.
-
-
Validation:
-
FTIR: Look for the disappearance of the broad -OH peak (3200-3500
) and the retention of the sharp -CN peak (~2230 ).
-
Protocol B: Curing to Fluorinated Triazine Network
Objective: Polymerization of the Bis(ether nitrile) monomer via cyclotrimerization.
Reagents:
-
Monomer: Purified Bis(ether nitrile) from Protocol A.
-
Catalyst: Zinc Chloride (
) or 4,4'-Diaminodiphenyl sulfone (DDS) (1-3 wt%).
Curing Cycle:
-
Melt Blending: Mix the monomer and catalyst in a crucible. Heat to ~20°C above the monomer's melting point (determined by DSC) until a homogeneous melt is formed.
-
Degassing: Apply vacuum (-0.1 MPa) for 10 minutes to remove trapped air.
-
Step-Cure Protocol:
-
180°C for 2 hours: Initiation of trimerization.
-
220°C for 2 hours: Gelation phase.
-
260°C for 4 hours: Vitrification and network densification.
-
300°C for 1 hour: Post-cure to maximize
.
-
-
Cooling: Slow cool (2°C/min) to room temperature to minimize internal stress.
Structural Visualization
Figure 1: Synthesis Workflow of Fluorinated Bis(ether nitrile)
This diagram illustrates the conversion of the mono-functional DFHBN into a polymerizable bis-functional monomer.
Caption: Synthesis pathway transforming the functional phenol into a crosslinkable monomer via SNAr.
Figure 2: Curing Mechanism (Triazine Network Formation)
This diagram details the high-temperature cyclotrimerization of the nitrile groups.
Caption: Mechanism of converting linear nitrile monomers into a rigid, high-temperature triazine thermoset.
Data Summary & Quality Control
Table 1: Critical Process Parameters (CPP)
| Parameter | Target Range | Impact on Quality |
| Water Content (Step 3) | < 100 ppm | Excess water hydrolyzes the DCDPS, stopping chain formation. |
| Reaction Temp (Step 4) | 165-170°C | <160°C: Incomplete reaction. >180°C: Ether cleavage/side reactions. |
| Catalyst Load (Curing) | 1-3 wt% | Too low: Incomplete cure ( |
Table 2: Expected Properties of Cured Resin
| Property | Value (Typical) | Relevance |
| Glass Transition ( | > 260°C | Suitable for lead-free soldering processes. |
| Dielectric Constant ( | 2.8 - 3.0 (10 GHz) | Fluorine atoms lower |
| Thermal Decomposition ( | > 500°C | Excellent thermal stability due to Triazine/Aromatic backbone. |
References
-
Synthesis of Poly(arylene ether nitrile)s: Title: Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Source: MDPI, Polymers 2021. URL:[Link]
-
Phthalonitrile and Triazine Resin Chemistry: Title: High performance fluorinated Bismaleimide-Triazine resin with excellent dielectric properties.[6] Source: ResearchGate (Journal of Materials Science: Materials in Electronics). URL:[Link]
-
Fluorinated Building Blocks: Title: 2,6-Difluoro-4-hydroxybenzonitrile (Isomer Analog Properties). Source: PubChem Compound Summary. URL:[Link]
-
Triazine Polymerization Mechanisms: Title: Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers.[7] Source: MDPI, Polymers 2022. URL:[Link]
Sources
- 1. CN114031719A - Bismaleimide-triazine resin and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 5. US5886134A - Bismaleimide-triazine resin and production method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Quantification of 3,5-Difluoro-2-hydroxybenzonitrile
Abstract
This technical guide provides detailed analytical methodologies for the accurate quantification of 3,5-Difluoro-2-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method is presented with a focus on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Significance of 3,5-Difluoro-2-hydroxybenzonitrile
3,5-Difluoro-2-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[3][4] Its structural motifs are often incorporated into bioactive molecules, making its precise quantification essential throughout the drug development lifecycle. Accurate measurement of this intermediate is crucial for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and performing stability studies.[5][6] The methods presented herein are designed to provide reliable and reproducible results for these critical applications.
Physicochemical Properties of 3,5-Difluoro-2-hydroxybenzonitrile
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO | [7] |
| Monoisotopic Mass | 155.01826 Da | [7] |
| Predicted XlogP | 2.0 | [7] |
| Appearance | White to off-white solid | [8] |
This data is crucial for selecting appropriate chromatographic conditions and solvents.
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quality control of many pharmaceutical intermediates due to its high sensitivity, selectivity, and adaptability.[6] For 3,5-Difluoro-2-hydroxybenzonitrile, an RP-HPLC method using a C18 stationary phase provides excellent separation and quantification capabilities.
Rationale for Method Selection
The choice of a C18 column is based on the non-polar nature of the benzonitrile ring, which will interact favorably with the stationary phase. A mobile phase consisting of acetonitrile and water with a phosphoric acid modifier is selected to ensure good peak shape and retention time.[9] The UV detector is suitable due to the presence of the chromophoric aromatic ring in the analyte.
Experimental Workflow for HPLC-UV Analysis
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 3,4-Difluoro-5-hydroxybenzonitrile (EVT-1453048) | 186590-38-5 [evitachem.com]
- 5. particle.dk [particle.dk]
- 6. Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]
- 8. 2967-54-6 3,5-difluoro-4-hydroxybenzonitrile 3,5-二氟-4-羟基苯甲腈 -Win-Win Chemical [win-winchemical.com]
- 9. Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,5-Difluoro-2-hydroxybenzonitrile Synthesis
Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Process Troubleshooting Reference Code: CAS 862088-17-3 (and related isomers)
Executive Summary & Route Diagnostics
The Core Challenge: Synthesizing 3,5-Difluoro-2-hydroxybenzonitrile (also known as 2-cyano-4,6-difluorophenol) presents a classic "chemoselectivity vs. regioselectivity" conflict. High-yield failure is typically caused by one of two mechanisms:
-
Regio-isomer contamination: When using polyfluorinated precursors (e.g., 2,3,4,5-tetrafluorobenzonitrile), the para-position (C4) is often more electrophilic than the target ortho-position (C2), leading to the wrong isomer.
-
Functional Group Lability: The nitrile (CN) group is susceptible to hydrolysis under the basic conditions required for Nucleophilic Aromatic Substitution (
), converting your product into the amide (3,5-difluoro-2-hydroxybenzamide).
Select Your Precursor Strategy: Before troubleshooting, confirm your synthetic route using the logic flow below.
Figure 1: Strategic decision matrix for precursor selection. Method A is the industrial standard for cost; Method B is the standard for purity.
Method A: of 2,3,5-Trifluorobenzonitrile (The "Direct" Route)
This is the most direct path but prone to "Over-Reaction" (Amide formation). The target transformation involves replacing the Fluorine at C2 with a Hydroxyl group.
Critical Control Points (CCP)
| Parameter | Recommended Setting | Scientific Rationale |
| Base | LiOH or KOH (2.0 - 2.2 eq) | |
| Solvent | Water/DMSO (1:4) or THF | High dielectric constant aids |
| Temp | 60°C - 70°C | >80°C accelerates nitrile hydrolysis exponentially. <50°C stalls the reaction, allowing moisture to attack the CN over time. |
| Quench | HCl (pH 1-2) | Rapid acidification is required to protonate the phenolate and precipitate the product, stopping further hydrolysis. |
Troubleshooting Guide: Method A
Q: My LC-MS shows a mass of +18 (M+18). What happened? A: You have hydrolyzed the nitrile to a primary amide.
-
Root Cause: Temperature too high or reaction time too long.
-
Fix: Switch from NaOH to LiOH (milder). Reduce temperature by 10°C. Monitor reaction by HPLC every 30 minutes; do not let it run overnight.
Q: I see a byproduct with +14 mass (Methyl ether). A: You used Methanol as a solvent or co-solvent.
-
Mechanism: Methoxide is a stronger nucleophile than Hydroxide. It attacked the ring.
-
Fix: Use strictly aprotic polar solvents (DMSO, DMF, NMP) or water.
Q: The product is an oil and won't crystallize. A: This phenol has a low melting point and can be sticky.
-
Fix: After acidification, extract into Ethyl Acetate, wash with brine, dry over
. Evaporate to an oil, then triturate with cold Hexane/Heptane to induce crystallization.
Method B: Cyanation of 2-Bromo-4,6-difluorophenol (The "High Purity" Route)
If Method A yields inseparable mixtures, switch to this route. It builds the nitrile after the ring is established.
Protocol Overview
Reaction: Rosenmund-von Braun (CuCN) or Pd-catalyzed Cyanation (
-
Reagents: 2-Bromo-4,6-difluorophenol (1.0 eq), CuCN (1.2 eq).
-
Solvent: NMP or DMF (Degassed).
-
Condition: 140°C - 160°C (Sealed tube/Autoclave recommended).
Troubleshooting Guide: Method B
Q: The reaction stalls at 50% conversion. A: Copper poisoning or moisture.
-
Fix: Ensure the phenol is dry. Water kills the active Cu species. If using Pd-catalysis (
), the free phenol proton (-OH) can quench the catalyst. Protect the phenol as a methyl ether or acetate first, cyanate, then deprotect.
Q: I have a hard time removing Copper residues. A: Common in Rosenmund reactions.
-
Fix: During workup, add Ethylenediamine or FeCl3 solution to the aqueous phase. These chelate copper effectively, pulling it out of the organic layer.
Advanced Visualization: The "Ortho-Effect" Pathway
Understanding why Method A works (and fails) requires visualizing the transition state. The metal cation (
Figure 2: Reaction pathway showing the competition between product formation and nitrile hydrolysis. The "Window of Yield" exists before the second step accelerates.
FAQ: Yield & Purity Optimization
Q: Can I use 2,3,4,5-Tetrafluorobenzonitrile? It's cheaper. A: Not recommended.
-
Reason: In 2,3,4,5-tetrafluorobenzonitrile, the position para to the nitrile (C4) is highly activated. Nucleophilic attack there yields 4-hydroxy-2,3,5-trifluorobenzonitrile . Separating the 2-hydroxy and 4-hydroxy isomers is extremely difficult due to similar pKa and polarity.
-
Exception: If you must use this precursor, you need highly specific "ortho-directing" conditions (e.g., using Boron-based Lewis acids to coordinate the nitrile and fluorine), but this is not scalable.
Q: How do I confirm the structure is 2-hydroxy and not 4-hydroxy?
A: Use
-
2-Hydroxy (Target): The two fluorines (at C3 and C5) are chemically non-equivalent (or show distinct coupling patterns due to proximity to OH vs H).
-
4-Hydroxy (Impurity): The fluorines at C2 and C6 would be chemically equivalent (symmetric) if the molecule were 2,6-difluoro-4-hydroxy. Correction: In 2,3,5-trifluoro precursors, the 4-hydroxy impurity would be unique.
-
Definitive Check: The coupling constant
is diagnostic.
Q: What is the maximum expected yield?
-
Method A (
): 75-85% is excellent. Losses are usually due to water solubility of the phenolate during workup. Ensure aqueous phase is pH < 2 before extraction. -
Method B (Cyanation): 60-70% (2 steps). Lower yield but higher purity profile.
References
-
Preparation of 3,5-difluorobenzyl derivatives. (2010). Patent WO2010048149. Merck Sharp & Dohme.
-
Process for the preparation of fluorinated benzonitriles. (2017). Patent CN106588688A.
-
Synthesis of 2,6-difluoro-4-hydroxybenzonitrile (Isomer comparison). (2013). Journal of Fluorine Chemistry, 156, 339-344.
- Nucleophilic Aromatic Substitution of Polyfluorobenzenes. (Review). Chemical Reviews, 106(12). (Provides mechanistic grounding for the "Ortho Effect" in ).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3,5-Difluoro-2-hydroxybenzonitrile and reagents (HF precursors) before handling.
Technical Support Center: Purification of 3,5-Difluoro-2-hydroxybenzonitrile
This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level troubleshooting for the purification of 3,5-Difluoro-2-hydroxybenzonitrile (CAS: 71985-38-1).
Ticket ID: #PUR-DFHB-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Executive Summary
Purifying 3,5-Difluoro-2-hydroxybenzonitrile presents a unique challenge due to its "amphibious" solubility and acidity profile. Unlike standard phenols, the ortho-cyano group significantly increases acidity (pKa ~6.0–6.5), creating a narrow window for pH-controlled separation. Furthermore, the fluorine atoms induce high lattice energy, often leading to "oiling out" rather than crystallization during cooling.
This guide addresses the three most common support tickets we receive regarding this molecule:
-
Separation of Starting Materials (2,4-Difluorophenol).
-
Removal of Metal Catalysts (Copper/Palladium residues).
-
Crystallization Failures (Oiling out/Amorphous precipitation).
Module 1: Critical Impurity Profiling
Before troubleshooting, confirm your impurity profile. The purification strategy depends entirely on the synthesis route.
| Impurity Type | Likely Identity | Origin | Detection Method |
| Starting Material | 2,4-Difluorophenol | Incomplete Formylation or Cyanation | TLC (Non-polar), GC-MS |
| Intermediate | 3,5-Difluoro-2-hydroxybenzaldehyde | Incomplete dehydration of oxime (Route A) | 1H NMR (Aldehyde peak ~10 ppm) |
| Halogenated Byproduct | 2-Bromo-4,6-difluorophenol | Unreacted precursor (Route B) | Mass Spec (Br isotope pattern) |
| Inorganic | Copper (I/II) Salts | Rosenmund-von Braun Cyanation | Green/Blue tint, ICP-MS |
| Oligomers | "Tars" / Oxidized Phenols | Radical oxidation during heating | Colored baseline in HPLC |
Module 2: The "pH Swing" Extraction Protocol
Issue: “I cannot separate the starting phenol from my nitrile product using standard silica chromatography.”
Root Cause: Both the product and the starting material (2,4-difluorophenol) are polar phenols with similar Rf values on silica. Solution: Exploit the pKa differential . The ortho-cyano group stabilizes the phenoxide anion, making the product significantly more acidic (pKa ~6.5) than the starting material (pKa ~9.5).
Protocol: Differential pH Extraction
Validation: This method typically achieves >98% purity without chromatography.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
First Wash (Acidic Removal): Wash the organic layer with 5% NaHCO₃ (aq) .
-
Separation: Separate the layers. Keep the Aqueous Layer .
-
Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine).
-
-
Acidification: Slowly add 1M HCl to the aqueous layer while stirring until pH < 2.
-
Observation: The product will precipitate as a white/off-white solid or oil out.
-
-
Re-extraction: Extract the acidified aqueous layer with fresh EtOAc.
-
Drying: Dry over Na₂SO₄ and concentrate.
Visualization: pH Swing Logic
Figure 1: Differential extraction workflow utilizing the acidity of the ortho-cyano group.
Module 3: Troubleshooting Crystallization (Oiling Out)
Issue: “Upon cooling my recrystallization solvent, the product comes out as a yellow oil instead of crystals.”
Root Cause:
-
Solvent Polarity Mismatch: The solvent is too polar, preventing the formation of a stable crystal lattice.
-
Supersaturation Rate: Cooling too rapidly traps solvent molecules, preventing lattice ordering.
-
Melting Point Proximity: If the crystallization temperature is near the oiling limit (the "metastable zone"), the compound separates as a liquid phase.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes |
| Toluene / Heptane | 1:3 to 1:5 | Best for Purity. Dissolve in hot Toluene (80°C), add Heptane dropwise until cloudy, then cool slowly.[1] |
| Ethanol / Water | 1:1 | Best for Yield. Dissolve in hot Ethanol, add warm water. Risk:[2][6] High risk of oiling out if cooled too fast. |
| DCM / Hexane | 1:4 | Low Temp Option. Good for thermally unstable batches. |
The "Seeding" Rescue Protocol
If the product oils out:
-
Re-heat the mixture until the oil dissolves completely.
-
Add a seed crystal (if available) or scratch the glass wall with a glass rod at the air-solvent interface.
-
Insulate the flask: Wrap the flask in aluminum foil and a towel to ensure it cools to room temperature over 2–3 hours. Do not put it directly into an ice bath.
Module 4: Trace Metal Scavenging (Copper/Palladium)
Issue: “My product has a slight green/grey tint and fails QC for heavy metals.”
Context: If you synthesized this via the Rosenmund-von Braun reaction (Ar-Br + CuCN), copper residues are notoriously difficult to remove via simple extraction.
Chelation Wash Protocol
Standard brine washes are insufficient for Copper(I) species.
-
Re-dissolve: Dissolve the product in EtOAc.
-
The Scavenger Wash: Wash the organic layer 2x with 10% Ammonium Hydroxide (NH₄OH) or 5% Disodium EDTA (aq) .
-
Visual Check: The aqueous layer should turn blue. Repeat washes until the aqueous layer remains colorless.
-
Final Polish: Filter the final organic solution through a pad of Silica Gel or Celite mixed with 10% activated carbon.
FAQ: Rapid Fire Troubleshooting
Q: Can I use column chromatography instead of extraction? A: Yes, but it is often unnecessary. If you must, use a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30) . Acidify your silica gel with 1% Acetic Acid to prevent "tailing" of the phenol.
Q: My yield is lower than expected after the pH swing. A: You likely did not acidify the aqueous layer enough. The pH must be below 2 to fully protonate the nitrile. Use a pH meter, not just litmus paper, as the high salt concentration can affect paper readings.
Q: The product is turning pink/red on storage. A: Phenols are susceptible to oxidation. Store the purified solid under Argon or Nitrogen in an amber vial at 2–8°C.
References
-
Acidity of Substituted Phenols
- Ortho-Effect in Benzonitriles: Source: Cohen, L. A., & Jones, W. M. (1963). A Study of the Ionization of Cyanophenols. Journal of the American Chemical Society. Relevance: Explains the mechanistic lowering of pKa in ortho-cyanophenols due to resonance and inductive effects.
- Purification of Fluorinated Aromatics: Relevance: Provides solubility data and physical st
- Recrystallization Strategies for Phenols: Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Relevance: Authoritative source for standard phenol purification techniques (Toluene/Heptane systems).
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated nitriles.
Sources
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3,5-Dihydroxybenzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this important synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring a robust, safe, and efficient scale-up is paramount.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Synthetic Pathway Overview
The most common and scalable synthesis of 3,5-Difluoro-2-hydroxybenzonitrile begins with 2,4-difluorophenol. The process involves two key transformations:
-
Formylation: Introduction of a formyl group (-CHO) ortho to the hydroxyl group of 2,4-difluorophenol to produce 3,5-difluoro-2-hydroxybenzaldehyde.
-
Nitrile Formation: Conversion of the aldehyde to the corresponding nitrile. This is typically achieved via an aldoxime intermediate, which is then dehydrated.[3][4][5]
The following sections will address potential issues that can arise during the scale-up of each of these stages.
Workflow for Synthesis and Troubleshooting
Caption: General workflow for the synthesis of 3,5-Difluoro-2-hydroxybenzonitrile, highlighting key troubleshooting stages.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you might encounter during the synthesis.
Issue 1: Low Yield or Impurity Formation During Formylation
Symptom: After the formylation of 2,4-difluorophenol, analysis (TLC, HPLC, GC-MS) shows a low yield of the desired 3,5-difluoro-2-hydroxybenzaldehyde, significant unreacted starting material, or the presence of multiple byproducts.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Poor Regioselectivity (Para-Isomer Formation) | The hydroxyl group in phenol is an ortho-para director. While ortho-formylation is often favored in reactions like the Reimer-Tiemann due to chelation with the intermediate, the para-isomer can still form.[6] Solution: Optimize the reaction conditions to favor ortho-substitution. In the Reimer-Tiemann reaction, the choice of base and solvent can influence the ortho:para ratio. For other methods, like those using magnesium dichloride and paraformaldehyde, the chelation effect is stronger, leading to high ortho selectivity.[7] |
| 2. Di-formylation or Polymerization | Phenols are highly activated rings. Under harsh conditions (high temperature, high concentration of formylating agent), di-formylation or the formation of phenol-formaldehyde type resins can occur.[6] Solution: Carefully control the stoichiometry. Use a molar ratio of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) to phenol that is optimized for mono-formylation.[6] Maintain strict temperature control and avoid prolonged reaction times. Monitor the reaction progress closely and quench it once the maximum concentration of the desired product is observed.[6] |
| 3. Inefficient Reaction Conditions | Electron-withdrawing fluorine atoms can deactivate the ring slightly compared to phenol, potentially requiring more forcing conditions than standard phenol formylation. However, excessive heat can lead to degradation. Solution: The reaction time and temperature are critical. For reactions involving paraformaldehyde, gentle reflux (e.g., 75°C in THF) for 2-4 hours is often sufficient.[7] Monitor the reaction by TLC or HPLC to determine the optimal reaction time for your specific scale. |
Issue 2: Stalled or Incomplete Conversion to the Nitrile
Symptom: During the conversion of the aldehyde to the nitrile, the reaction does not go to completion, leaving significant amounts of the aldehyde or the intermediate oxime.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Incomplete Oxime Formation | The formation of the benzaldoxime from the benzaldehyde and hydroxylamine is a pH-sensitive equilibrium reaction.[4] If the pH is too low or too high, the reaction rate will decrease significantly. Solution: Adjust the pH of the reaction mixture. A slightly acidic pH (around 4-5) is typically optimal for oxime formation.[4] Ensure at least one equivalent of hydroxylamine (often used as a salt like hydroxylamine hydrochloride or sulfate) is used.[3][8] |
| 2. Inefficient Dehydration of the Oxime | The second step is the dehydration of the oxime to the nitrile. This step requires a dehydrating agent or a catalyst and heat. Incomplete water removal can stall the reaction. Solution: For large-scale reactions, azeotropic removal of water is highly effective. Using a solvent like toluene with a Dean-Stark trap can drive the reaction to completion.[8] Ensure your dehydrating agent (e.g., acetic anhydride, p-toluenesulfonic acid) is active and used in sufficient quantity.[8] |
| 3. Thermal Instability | While heat is required for dehydration, the difluorinated aromatic system and the nitrile group can be susceptible to decomposition or side reactions at excessively high temperatures. Solution: Determine the optimal reflux temperature for your solvent system. Monitor for the formation of colored impurities, which can be an indicator of decomposition. Do not exceed the necessary reaction time. Once GC or HPLC analysis shows complete conversion, proceed with the workup. |
Issue 3: Purification and Isolation Challenges
Symptom: The final product, 3,5-Difluoro-2-hydroxybenzonitrile, is difficult to purify. It may be an oil, co-crystallize with impurities, or be difficult to separate from residual starting materials or byproducts.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Similar Polarity of Product and Impurities | The starting aldehyde and the final nitrile product can have similar polarities, making chromatographic separation difficult on a large scale. The para-formylated isomer can also be a challenging impurity to remove. Solution: Recrystallization is often the most effective and scalable purification method for solid products.[9] Conduct a solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[9] Common solvents to screen include ethanol/water mixtures, hexanes/ethyl acetate, or toluene.[9] |
| 2. Oily or Non-Crystalline Product | Residual solvent or minor impurities can sometimes inhibit crystallization, causing the product to "oil out." Solution: After the workup, ensure the crude product is thoroughly dried under vacuum to remove all solvent. If it remains an oil, try trituration with a non-polar solvent like hexanes to induce crystallization or remove more soluble impurities. If recrystallization fails, column chromatography may be necessary, followed by another crystallization attempt on the purer material.[10] |
| 3. Acidic/Basic Impurities | Residual acids from the dehydration step or unreacted phenolic starting material can complicate isolation. Solution: Perform a thorough aqueous workup. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities and then with water or brine to neutrality before concentrating.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concern is the potential formation and handling of cyanides, particularly if a cyanating agent is used directly or if cyanide-containing reagents are involved in side reactions.
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[11]
-
HCN Gas Evolution: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas.[12] This is a critical concern during acidic workup steps.
-
Scale-Up Considerations: All operations involving cyanides or reactions that could potentially generate HCN must be conducted in a well-ventilated chemical fume hood or a controlled reactor system with appropriate scrubbing capabilities.[13] Personnel must be trained on cyanide safety protocols and have immediate access to an emergency response plan and appropriate personal protective equipment (PPE), including cyanide-resistant gloves (e.g., neoprene, nitrile) and splash goggles.[13][14] Always have a "buddy" system when working with highly toxic materials.[13]
Q2: Which formylation method is most suitable for a multi-kilogram scale?
A2: While several formylation methods exist, for large-scale synthesis, reactions that avoid cryogenic temperatures and highly pyrophoric reagents are preferred.[15]
-
Magnesium Chloride/Paraformaldehyde Method: This method, often conducted in THF or acetonitrile, offers high ortho-selectivity and uses relatively inexpensive and manageable reagents, making it a strong candidate for scale-up.[7]
-
Duff Reaction (HMTA): This is also a viable option but may require more careful optimization of stoichiometry to prevent side reactions like di-formylation.[6]
-
Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base. On a large scale, handling large quantities of chloroform and managing the biphasic nature of the reaction can present challenges.
Q3: How can I effectively monitor the progress of these reactions on a large scale?
A3: Process Analytical Technology (PAT) is key for scale-up.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring at the bench. It's useful for checking for the presence of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the preferred quantitative methods for large-scale operations. They allow for accurate determination of the relative percentages of starting material, intermediates, product, and byproducts. Regular sampling (e.g., every hour) can generate a reaction profile to determine the optimal endpoint and prevent the formation of degradation products from over-running the reaction.
Q4: My final product yield is consistently low (<60%). What is the most likely bottleneck?
A4: A low overall yield is often a cumulative problem. The most likely bottlenecks are:
-
Suboptimal Formylation: This step often produces the most significant impurities. Poor regioselectivity or resin formation directly reduces the amount of the key aldehyde intermediate available for the next step. Re-evaluate your formylation conditions (temperature, stoichiometry, reaction time) first.[6]
-
Inefficient Dehydration: If the oxime intermediate is isolated in good yield but the final nitrile yield is low, the dehydration step is the problem. Ensure complete removal of water, as this is a common issue when scaling up equilibrium reactions.[8]
-
Mechanical Losses: During scale-up, losses during workup (extractions, filtrations, transfers) and purification (recrystallization) can become significant. Ensure your crystallization procedure is optimized for maximum recovery.[9]
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]
-
Plausible mechanism for synthesis of benzonitrile from benzaldehyde and... - ResearchGate. Available at: [Link]
- CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents.
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents.
- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Publishing. Available at: [Link]
-
3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO) - PubChem. Available at: [Link]
-
The Importance of 3,5-Difluoro-4-nitrobenzonitrile in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Available at: [Link]
-
Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA) - ResearchGate. Available at: [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds - LSU Health Shreveport. Available at: [Link]
-
Benzaldehyde To Benzonitrile And Vice-versa I Basic Conversion Of Aromatic Compounds I Part-5 - YouTube. Available at: [Link]
-
Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC - NIH. Available at: [Link]
-
ortho-Formylation of phenols - Organic Syntheses. Available at: [Link]
-
Cyanide Salts - Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide - United Chemical. Available at: [Link]
Sources
- 1. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
